Product packaging for Titanium dioxide(Cat. No.:CAS No. 13463-67-7)

Titanium dioxide

Cat. No.: B151887
CAS No.: 13463-67-7
M. Wt: 79.866 g/mol
InChI Key: GWEVSGVZZGPLCZ-UHFFFAOYSA-N
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Description

Titanium Dioxide (TiO2) is a stable, non-toxic inorganic material with significant research importance due to its dual functionality as a high-refractive-index pigment and a versatile semiconductor . Its value spans fundamental and applied research, driven by its polymorphic crystal structures—primarily anatase, rutile, and brookite—which possess distinct band gaps (e.g., 3.2 eV for anatase, 3.0 eV for rutile) that critically determine photocatalytic performance . Primary research applications include photocatalysis for environmental remediation, where TiO2 utilizes photon energy to generate electron-hole pairs, leading to the production of reactive oxygen species (ROS) that degrade organic pollutants and biological warfare agents . In energy research, nano-structured TiO2 is a fundamental component in Dye-Sensitized Solar Cells (DSSCs) for solar energy conversion and is explored for hydrogen production and lithium battery technologies . In the biomedical field, its photo-activated ROS generation is investigated for anticancer therapies, inducing intracellular damage in cancerous cells, while its UV attenuation properties are leveraged in sunscreen research . The material's toxicity mechanisms, primarily involving oxidative stress, cell membrane damage via lipid peroxidation, and interaction with intracellular components, are a critical area of study, particularly for nano-sized particles . Recent breakthroughs focus on enhancing TiO2's visible-light responsiveness and functionality through doping with metals or non-metals, forming heterostructured composites, and developing "green" synthesis methods . This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula O2Ti<br>TiO2 B151887 Titanium dioxide CAS No. 13463-67-7

Properties

IUPAC Name

dioxotitanium
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InChI

InChI=1S/2O.Ti
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InChI Key

GWEVSGVZZGPLCZ-UHFFFAOYSA-N
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Canonical SMILES

O=[Ti]=O
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Molecular Formula

O2Ti, TiO2
Record name TITANIUM DIOXIDE
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Molecular Weight

79.866 g/mol
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Physical Description

Titanium dioxide is an odorless white powder. Tasteless. pH 7.5. Occurs in three crystalline forms. (NTP, 1992), Dry Powder; Liquid, Other Solid; Other Solid, White to slightly coloured powder, White, odorless powder; Found naturally in the minerals rutile, anatase (or octahedrite), brookite, ilemnite (FeTiO3), and perovskite (CaTiO3). [Merck Index], COLOURLESS-TO-WHITE CRYSTALLINE POWDER., White, odorless powder.
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Boiling Point

4532 to 5432 °F at 760 mmHg (NTP, 1992), 2500-3000 °C, 4532-5432 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in water and organic solvents. Dissolves slowly in hydrofluoric acid and in hot concentrated sulphuric acid., Insoluble in water, Soluble in hot concentrated sulfuric acid; in hydrofluoric acid; insoluble in hydrochloric acid, nitric acid or diluted sulfuric acid, INSOL IN ORG SOLVENTS, SOLUBLE IN ALKALI, Solubility in water: none, Insoluble
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Density

3.9 to 4.2 (NTP, 1992), 4.23, White, orthorhombic crystals; density: 4.17 g/cu cm /Titanium(IV)oxide (Brookite)/, 3.9-4.3 g/cm³, 4.26
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Vapor Pressure

0 mmHg at 68 °F Essentially (NTP, 1992), 0 mmHg (approx)
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Color/Form

White, tetragonal crystals, White powder in two crystalline forms, anatase and rutile, AMORPHOUS, INFUSIBLE POWDER, White powder

CAS No.

13463-67-7, 864179-42-0, 200075-84-9, 1317-80-2, 1317-70-0, 1317-70-7
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Melting Point

3380 °F (decomposes) (NTP, 1992), 1855 °C, 3326-3362 °F
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Fundamental Principles and Theoretical Frameworks of Titanium Dioxide

Electronic Band Structure and Properties of Titanium Dioxide Polymorphs

The electronic band structure of a material dictates its electrical and optical properties, including its behavior as a semiconductor. TiO2 is a wide band gap semiconductor, and its different polymorphs exhibit variations in their band structure, influencing their respective characteristics. ijcce.ac.irajol.infoaps.orgcore.ac.uksci-hub.se

Anatase Phase Electronic Structure and Excitonic Behavior

Anatase TiO2 is a metastable tetragonal phase. ijcce.ac.irresearchgate.net It is characterized by an indirect band gap. ajol.inforesearchgate.netscienceworldjournal.orgaip.org Experimental and theoretical studies report the band gap energy of anatase to be around 3.2 eV. ijcce.ac.irresearchgate.netcore.ac.uksci-hub.seaip.org The valence band edge in TiO2, including anatase, is primarily composed of O 2p states, while the conduction band edge is dominated by Ti 3d states. ucd.iescispace.com

Excitonic effects play a significant role in the electronic and optical properties of anatase TiO2. sci-hub.sepnas.orgepfl.chresearchgate.net Anatase is known to exhibit strongly bound excitons, which have been described as having intermediate Wannier-Mott and Frenkel character. pnas.org These excitons can have a peculiar two-dimensional wavefunction within the three-dimensional lattice and exhibit remarkable exciton-phonon interactions. pnas.org The fundamental indirect band gap transition in anatase is momentum-forbidden, and bright excitons form via direct optical electron-hole pair excitation at higher energies, typically around 0.4 eV above the indirect gap. pnas.org These bright excitons must relax through energy and momentum scattering to the band edge. pnas.org Momentum-forbidden dark excitons also exist and can play a pivotal role in various phenomena. pnas.org The binding energy of the dark exciton (B1674681) can be slightly smaller than that of the bright exciton. pnas.org Excitons in anatase can be free or self-trapped. aip.org Self-trapped excitons are localized at a single lattice site due to strong exciton-phonon coupling or trapped at defect sites. aip.org

Rutile Phase Electronic Structure and Carrier Dynamics

Rutile is the thermodynamically stable tetragonal phase of TiO2. researchgate.netaip.org It possesses a direct band gap, with reported experimental band gap energies around 3.0 eV to 3.05 eV. researchgate.netajol.infocore.ac.uksci-hub.sescienceworldjournal.orgaip.orgdiva-portal.org Some theoretical calculations, however, suggest an indirect band gap for rutile, albeit with a very close direct gap. arxiv.org

The carrier dynamics in rutile TiO2 differ from those in anatase. At room temperature, excitons in rutile are typically thermally dissociated due to a smaller exciton binding energy (around 4 meV), leading to the presence of free carriers (electrons and holes). aip.org Electrons and holes in rutile exhibit exponential decay with lifetimes typically in the range of tens of nanoseconds. aip.org Studies comparing carrier dynamics in single crystals of anatase and rutile have shown that carrier recombination rates are significantly slower in anatase compared to rutile. kaust.edu.saresearchgate.net This difference in recombination rates is attributed, in part, to the indirect band gap structure of anatase, which makes direct electron-hole recombination less probable compared to the direct band gap of rutile. kaust.edu.sanih.govrsc.org The carrier density in rutile is generally higher than in anatase. researchgate.net

Brookite Phase Electronic Structure and Comparative Analysis

Brookite is the least common naturally occurring polymorph of TiO2 and has an orthorhombic structure. researchgate.netajol.inforsc.org Theoretical and experimental studies on the electronic structure of brookite are less extensive compared to anatase and rutile, and reported band gap values show some variation. rsc.orgmdpi.com Some studies suggest brookite has an indirect band gap, similar to anatase, with a value around 3.2 eV, while others report a direct band gap with values ranging from approximately 2.2 eV to 3.45 eV depending on the calculation method or experimental technique. ajol.infoscienceworldjournal.orgdiva-portal.orgmdpi.com

A comparative analysis of the electronic structures of the three main polymorphs reveals that while they are all based on TiO6 octahedra units, the arrangement and connectivity of these octahedra differ, leading to variations in their electronic properties and band gaps. researchgate.netaps.orgethz.chethz.ch Anatase has a larger band gap than rutile. researchgate.netaps.orgsci-hub.se Brookite's band gap is often reported to be intermediate between anatase and rutile or close to that of anatase. diva-portal.orgmdpi.com These differences in band gaps and carrier dynamics contribute to the varying photocatalytic activities observed among the polymorphs, with anatase often exhibiting higher activity in many applications. aip.orgkaust.edu.sanih.govrsc.org

Here is a table summarizing typical band gap values for the TiO2 polymorphs:

PolymorphCrystal StructureBand Gap TypeTypical Band Gap (eV)
AnataseTetragonalIndirect~3.2 ijcce.ac.irresearchgate.netcore.ac.uksci-hub.seaip.org
RutileTetragonalDirect~3.0 - 3.05 researchgate.netajol.infocore.ac.uksci-hub.sescienceworldjournal.orgaip.orgdiva-portal.org
BrookiteOrthorhombicIndirect/Direct~2.2 - 3.45 ajol.infoscienceworldjournal.orgdiva-portal.orgmdpi.com

*Note: Band gap values can vary depending on synthesis methods, particle size, and measurement techniques.

Band Gap Engineering through Doping and Structural Modification

Modifying the band gap of TiO2 is a crucial strategy to enhance its utilization, particularly for visible light absorption in applications like photocatalysis and photovoltaics. core.ac.ukacs.orgaip.org The wide band gaps of pure anatase (3.2 eV) and rutile (3.0 eV) limit their excitation primarily to ultraviolet light, which constitutes a small portion of the solar spectrum. core.ac.uksci-hub.se

Band gap engineering can be achieved through various methods, including doping with metal and non-metal atoms, creating defects, and structural modifications. core.ac.uksci-hub.seacs.orgresearchgate.net Doping involves substituting Ti atoms or introducing foreign elements into the TiO2 lattice. core.ac.ukucd.ieacs.orgaip.org This can lead to the creation of shallow intermediate band levels within the forbidden band gap or shift the valence or conduction band edges, thereby narrowing the effective band gap and extending light absorption into the visible region. core.ac.ukucd.ieacs.org For instance, doping with transition metals like Cu or rare-earth metals like La can introduce impurity states and cause lattice deformation, leading to band gap narrowing. acs.org Non-metal doping, such as with nitrogen, has also been reported to improve photoefficiency under UV/visible light. acs.orgacs.org The effect of doping on the band gap depends on the specific dopant element, its concentration, and the synthesis method. acs.org For example, Scandium doping in anatase TiO2 can cause p-type doping and generate shallow acceptor levels above the Fermi level. ijcce.ac.ir

Structural modifications, including controlling the crystal structure, crystallinity, morphology, and introducing defects like oxygen vacancies, can also influence the band gap and electronic properties. sci-hub.seacs.orgresearchgate.net The preparation method and processing parameters can significantly affect the crystal structure and microstructure, leading to changes in lattice parameters and surface area, which in turn influence the band gap. acs.org

Quantum Mechanical and Computational Modeling of this compound Systems

Quantum mechanical and computational modeling, particularly Density Functional Theory (DFT), are indispensable tools for investigating the electronic structure and properties of TiO2 systems. ijcce.ac.irsci-hub.seresearchgate.netaip.orgamericanelements.cometasr.compreprints.orgresearchgate.net These methods provide theoretical insights that complement experimental studies and help in understanding the fundamental behavior of TiO2 polymorphs and modified structures. sci-hub.seetasr.compreprints.org

Density Functional Theory (DFT) Applications in TiO2 Research

DFT is widely applied in TiO2 research to study its structural, electronic, magnetic, and optical properties. ijcce.ac.irresearchgate.netetasr.compreprints.orgresearchgate.net DFT calculations can determine energy band structures, density of states (DOS), and projected density of states (PDOS), providing detailed information about the distribution of electron energies within the material. ijcce.ac.irresearchgate.netucd.ieetasr.compreprints.orgresearchgate.net This allows researchers to understand the contributions of different atomic orbitals (e.g., Ti 3d and O 2p) to the valence and conduction bands. ucd.iescispace.com

DFT is particularly useful for predicting band gap values and investigating how doping and structural modifications affect the electronic structure and band gap. ijcce.ac.irucd.ieaip.orgacs.org By simulating doped TiO2 systems, DFT can predict the location of impurity levels within the band gap and analyze their impact on conductivity type (e.g., p-type doping with Scandium). ijcce.ac.ir DFT calculations can also model the effect of defects, such as oxygen vacancies, on the electronic structure and carrier dynamics. sci-hub.seresearchgate.net

While standard DFT functionals (like LDA and GGA) often underestimate the band gap of semiconductors, including TiO2, more advanced approaches like GGA+U or hybrid functionals are employed to obtain more accurate band gap predictions that are in better agreement with experimental results. ajol.infosci-hub.seresearchgate.netscienceworldjournal.orgetasr.comresearchgate.netnih.gov DFT calculations can also be combined with other theoretical methods, such as many-body perturbation theory techniques like the GW approximation and Bethe-Salpeter equation (BSE), to obtain a more comprehensive description of electronic and optical properties, including excitonic effects. scispace.compnas.orgresearchgate.netresearchgate.netnih.gov

DFT studies have been used to investigate the band alignment at interfaces in mixed-phase TiO2 systems, such as anatase/rutile heterojunctions, which is crucial for understanding charge transfer and separation processes. nih.govresearchgate.net These calculations can provide insights into why mixed-phase TiO2 materials often exhibit enhanced photocatalytic activity compared to single phases. nih.govresearchgate.net

Here is a table illustrating some DFT calculated band gap values:

PolymorphDFT Functional/MethodCalculated Band Gap (eV)Reference
AnataseGGA+U3.202 (indirect) researchgate.net
AnatasePBE2.07 (indirect) ajol.infoscienceworldjournal.org
AnataseHSE063.14 ucd.ie
RutilePBE1.76 (direct) ajol.infoscienceworldjournal.org
RutileLDA-BZW2.95 (indirect), 3.05 (direct) arxiv.org
BrookitePBE2.33 (indirect) ajol.infoscienceworldjournal.org

*Note: Calculated band gap values are highly dependent on the specific DFT functional and computational parameters used.

Surface Reconstruction and Interface Analysis

The surfaces and interfaces of TiO2 play a critical role in its interactions with the environment and its performance in applications like catalysis. Surface reconstruction, the rearrangement of surface atoms, can significantly alter the electronic and structural properties of the material.

Investigations using techniques like scanning probe microscopy and surface X-ray diffraction are employed to study TiO2 surfaces and interfaces. ucl.ac.uk For instance, studies on anatase TiO2 (101) in ultra-high vacuum (UHV) suggest that surface oxygen vacancies can lead to the dissociation of water molecules. ucl.ac.uk

Surface reconstruction has been observed on TiO2. For example, the rutile TiO2(011) surface exhibits a (2 × 1) reconstruction in UHV, which is lifted when exposed to a multilayer of water at room temperature. acs.org This change is attributed to the formation of Ti-OH bonds at the interface. acs.org Experimental findings are consistent with DFT and first-principles molecular dynamics calculations regarding this water-induced reversal of surface reconstruction. acs.org

The interface between different TiO2 polymorphs, such as anatase and rutile, is considered important for photocatalysis. ucl.ac.uk Methods to create such interfaces at the nanoscale, for example, by inducing an anatase to rutile phase transition using an STM tip, have been explored. ucl.ac.uk

Defects and Doping Effects on Electronic States

Defects within the TiO2 lattice and the introduction of dopant atoms can significantly influence its electronic structure and properties, particularly affecting photocatalytic activity and conductivity. researchgate.netdiva-portal.org

Intrinsic defects, such as oxygen vacancies and titanium interstitials, can act as electron donors and form donor levels within the band gap of TiO2. researchgate.net The electrical conductivity of undoped TiO2 films can be altered by varying oxygen concentration, which affects the creation of these defects. researchgate.net Oxygen vacancies and Ti interstitials can lead to n-type charge transport in TiO2. researchgate.net

Doping with transition metals (TM) like iron (Fe) and cobalt (Co) in rutile TiO2 has been investigated using ab initio methods based on DFT. worldscientific.comresearchgate.net Substituting Ti atoms with Fe or Co can introduce additional unoccupied and occupied 3d-states of the TM within the band gap, leading to defect states. researchgate.net These defect states can contribute to metallic behavior or appear as localized states within the band gap. researchgate.net For Fe or Co doping, two occupied and one half-filled defect states have been identified as 3d-states of the TM. researchgate.net The higher unoccupied states can hybridize with oxygen 2p-states and be located in the middle of the band gap. researchgate.net Doping with Fe has been shown to shrink the bands and decrease the energy gap of pure TiO2, enhancing optical characteristics. worldscientific.com

Doping strategies can also be employed to mitigate electron trapping at TiO2 surfaces. acs.org Low-coordinated Ti cations at anatase surfaces can introduce low-lying Ti 3d states that trap electrons, reducing charge mobility. acs.org Dopants like vanadium (V) and antimony (Sb) can enhance electron trapping by introducing additional defect states, while zirconium (Zr) and hafnium (Hf) can improve electron mobility by not introducing such traps. acs.org Scandium (Sc) doping in anatase TiO2 has been shown to convert it from intrinsically n-type to p-type, generating shallow acceptor levels above the Fermi level and increasing carrier concentration. ijcce.ac.ir

Defect-free TiO2 is generally not reactive; thus, the presence of structural defects is crucial for its reactivity. researchgate.net The photoreactivity of doped TiO2 is a complex function of dopant concentration, their energy levels, electronic configuration, distribution, electron donor concentration, and light intensity. researchgate.net

Molecular Dynamics (MD) Simulations for this compound Interactions

Molecular dynamics simulations are powerful tools for studying the dynamic behavior of atoms and molecules and their interactions with TiO2 surfaces and interfaces. These simulations provide insights into phenomena like adsorption, interfacial dynamics, and the development of accurate force fields.

Adsorption Phenomena on TiO2 Surfaces

MD simulations are extensively used to study the adsorption of various molecules on TiO2 surfaces, providing atomistic details of the adsorption process and configurations. rsc.orgresearchgate.nettandfonline.comacs.org

The adsorption of water on TiO2 surfaces is a particularly important area of study due to its relevance in photocatalysis and other applications in aqueous environments. MD simulations have shown that water can be adsorbed on TiO2 nanoparticles in both molecular and dissociative ways. rsc.org A Langmuir isotherm can describe the adsorption/desorption mechanism of water on nanoparticles. rsc.org

Detailed atomistic simulations reveal different mechanisms for dissociative water adsorption depending on coverage. rsc.org At low coverage, direct dissociation of a single water molecule can occur, while at higher coverage, a proton transfer reaction involving two water molecules (Grotthuss-like mechanism) can take place. rsc.org Thermal annealing simulations indicate that several water molecules remain on the surface, consistent with experimental observations. rsc.org The adsorption capacity can vary with nanoparticle size, with smaller nanoparticles showing higher water adsorption capacity compared to larger ones or flat surfaces, which can be attributed to the presence of more low-coordinated Ti atoms on smaller particles. rsc.org

MD simulations have investigated water adsorption on different TiO2 polymorphs and surfaces, including anatase and rutile nanoparticles, and various crystal faces like rutile (110) and anatase (101). researchgate.netaip.orgaip.orgacs.orgresearchgate.net Studies have examined water adsorption under different conditions, including room temperature and hydrothermal environments. researchgate.net The residence time of water molecules at the nanoparticle surface can be significantly longer at room temperature compared to hydrothermal conditions. researchgate.net MD simulations have also revealed the presence of hydration layers around TiO2 nanoparticles in water. researchgate.net

The adsorption of organic molecules, such as organic azo dyes and amino acid side chain analogues, on TiO2 surfaces has also been studied using MD simulations. tandfonline.comacs.org These simulations help understand the adsorption behavior, configurations, and the underlying interactions. tandfonline.comacs.org For instance, MD simulations have shown that organic azo dye molecules can adsorb onto metal oxide surfaces in a horizontal fashion, involving both physisorption and chemisorption. tandfonline.com

Interfacial Dynamics in Aqueous and Non-Aqueous Environments

MD simulations are valuable for studying the dynamic behavior of interfaces between TiO2 and various environments, including aqueous and non-aqueous solutions. researchgate.netrsc.orgaip.orgaip.orgresearchgate.netvanderbilt.eduarxiv.orgresearchgate.netacs.orgcambridge.orgnih.govaip.orgacs.org

Simulations of TiO2 nanoparticles in bulk water have investigated the hydration shells and implications for proton-transfer reactions. rsc.org The chemistry at the interface between the solvent and the nanoparticle is crucial as it influences stability, optical properties, and reactivity. rsc.org

MD simulations have been used to study the structure of water in the vicinity of anatase and rutile nanoparticles in ambient and hydrothermal aqueous environments. vanderbilt.edu The low solubility of TiO2 nanoparticles in water is corroborated by these simulation results. vanderbilt.edu

The interaction of water with specific TiO2 surfaces, such as rutile (110), has been investigated using quantum molecular dynamics simulations. aip.org These studies can provide insights into water dissociation and the formation of surface hydroxyl groups. aip.orgnih.gov

Interfacial dynamics in non-aqueous environments have also been explored using MD simulations. Studies involving TiO2 nanoparticles with methanol (B129727) and formic acid have been conducted using reactive force fields to understand their characteristic reactivity with these organic solvents. researchgate.netcambridge.org Simulations have shown that rutile nanoparticles can be more reactive than anatase nanoparticles and that different organic acids can cause varying levels of nanoparticle distortion. researchgate.netcambridge.org

MD simulations have also been applied to study the density of water-based nanofluids containing TiO2 nanoparticles, considering the influence of nanoparticle type and volume fraction. arxiv.org The ionic structure of TiO2 distinguishes its solid-liquid interactions from those in other nanofluids, and the thickness of the nanolayer formed around the nanoparticle can significantly affect the nanofluid density, particularly at high volume fractions. arxiv.org

The aggregation of TiO2 nanocrystals in vacuum has been studied using classical MD simulations, revealing a tendency for preferential alignment driven by higher-order multipole moments originating from under-coordinated surface atoms. nih.gov

Force Field Development and Validation for TiO2 Systems

Accurate molecular dynamics simulations of TiO2 systems rely on well-developed and validated force fields that describe the interactions between atoms. Developing reactive force fields is particularly important for simulating chemical reactions at interfaces. acs.orgaip.orgsci-hub.stresearchgate.net

Force fields for TiO2 systems are developed by fitting parameters to quantum mechanical (QM) training sets, which include data on bond dissociation energies, angle and dihedral distortions, and interactions between water and TiO2. aip.orgsci-hub.stresearchgate.net Experimental data, such as crystal structures, heats of formation, and bulk modulus, are also used in the fitting process. sci-hub.st

Validation of developed force fields is crucial to ensure their accuracy in reproducing experimental and higher-level theoretical results. This often involves comparing simulation results with DFT calculations and experimental data for properties like water dissociative adsorption percentage, bond lengths, binding energies, surface energies, and reaction pathways. rsc.orgacs.orgresearchgate.netcambridge.orgaip.orgsci-hub.st

Reactive force fields, such as ReaxFF, have been developed to describe reactions in systems involving Ti, O, and H, enabling simulations of chemical processes at TiO2-water interfaces. rsc.orgresearchgate.netcambridge.orgnih.govsci-hub.stresearchgate.net These force fields aim to provide structural information of TiO2 surface atoms and their interactions with water and adsorbates. sci-hub.st

Polarizable force fields, which account for induction interactions, have also been developed for MD simulations of TiO2 in aqueous environments. aip.org These force fields, derived from ab initio calculations, can provide a realistic description of bulk TiO2 structures and the water structure at the TiO2-water interface, showing improved agreement with experimental adsorption enthalpies compared to non-polarizable force fields. aip.org Such force fields enable accurate simulations of large TiO2-aqueous interface systems over extended time scales. aip.org

Force fields are tested by computing properties like binding energies and conformations for molecular and dissociative water adsorption on different TiO2 surfaces at various coverages, comparing the results with DFT and experimental data. acs.org MD simulations using these force fields are used to obtain density profiles and hydrogen bonding statistics for water layers on TiO2 surfaces, which are then compared with ab initio MD results for validation. acs.org

The development and application of force fields, including those based on machine learning potentials, continue to advance the capabilities of MD simulations for studying TiO2 and its complex interactions. researchgate.netresearchgate.net

Hybrid Density Functional Theory (DFT) and Multiscale Modeling Approaches

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of materials. Hybrid DFT functionals incorporate a portion of exact exchange from Hartree-Fock theory, which can improve the description of electronic properties, particularly band gaps in semiconductors like TiO₂. Multiscale modeling combines different theoretical methods to address phenomena occurring over a range of length and time scales, providing a more comprehensive understanding of complex systems. For TiO₂, multiscale modeling, often incorporating DFT, has been applied to study processes like photocatalytic reactions. chalmers.se

For instance, multiscale modeling combining DFT calculations with kinetic Monte Carlo (kMC) simulations has been used to investigate photocatalytic nonoxidative coupling of methane (B114726) (NOCM) on rutile TiO₂(110) surfaces. chalmers.se This approach allowed for the investigation of detailed reaction pathway energetics. chalmers.se

Integration of SCC-DFTB and DFT(B3LYP) for Nanoparticle Structures

Modeling realistic TiO₂ nanoparticles presents computational challenges due to their size. A two-scale computational approach integrating self-consistent charge density functional tight-binding (SCC-DFTB) and hybrid DFT, specifically DFT(B3LYP), has been employed to study TiO₂ spherical nanoparticles of varying sizes, from approximately 300 to 4000 atoms. arxiv.orgunimib.itresearchgate.net SCC-DFTB is a computationally efficient alternative to standard DFT, providing a balance between accuracy and computational cost, making it suitable for larger systems and molecular dynamics simulations. acs.orgrsc.orgnih.govresearchgate.net DFT(B3LYP) is then used to refine the structures obtained from SCC-DFTB and provide a more accurate description of structural and electronic properties. arxiv.orgunimib.itresearchgate.netrsc.orgnih.gov This integrated approach allows for the study of structural properties, such as the surface-to-bulk sites ratio, coordination distribution of surface sites, and surface energy, as well as electronic properties like HOMO-LUMO and Kohn-Sham gaps, and density of states. arxiv.org Comparisons between SCC-DFTB and DFT(B3LYP) have shown that SCC-DFTB can provide a reasonably accurate description of these properties for realistic-sized nanospheres at a significantly reduced computational cost. arxiv.org

Photoexcitation and Photoemission Process Modeling

Theoretical modeling is crucial for understanding the photoexcitation and photoemission processes in TiO₂, which are fundamental to its photocatalytic activity. These processes involve the absorption of light, leading to the creation of electron-hole pairs, and the subsequent behavior of these charge carriers, including separation, trapping, and recombination. Hybrid DFT has been utilized to investigate these processes in TiO₂ nanospheres. unimib.itresearchgate.net Modeling photoexcitation and photoemission helps in understanding how light interacts with TiO₂ and how the generated charge carriers contribute to surface reactions.

Surface Chemistry and Adsorption Mechanisms on this compound

The surface chemistry of TiO₂ plays a critical role in its interactions with the surrounding environment and its performance in applications like catalysis and sensing. The arrangement of atoms on the surface, the presence of defects, and the exposed crystal facets all influence how molecules adsorb onto the TiO₂ surface. researcher.lifescispace.comresearcher.lifeacs.org Understanding adsorption mechanisms is key to controlling surface reactivity.

Water Adsorption and Dissociation on TiO₂ Surfaces

Water is ubiquitous in many environments where TiO₂ is used, and its interaction with the TiO₂ surface is of significant interest. Water can adsorb molecularly or dissociatively on TiO₂ surfaces, forming hydroxyl groups. rsc.orgacs.orgnih.gov The extent of dissociation depends on various factors, including the specific TiO₂ surface, the presence of defects, and environmental conditions like temperature and water coverage. acs.orgnih.govtandfonline.com Experimental techniques like photoemission spectroscopy and theoretical calculations have provided evidence for mixed molecular and dissociative adsorption of water on stoichiometric TiO₂(101) surfaces at room temperature. acs.org The formation of strong Ti-O bonds and hydrogen bonds can facilitate the dissociation of water. acs.org

Research findings indicate that low-coordinated titanium atoms on the TiO₂ surface can serve as sites for water adsorption and dissociation. researcher.lifersc.orgacs.org The dynamic nature of titania-water interactions allows for water dissociation and the formation of a partially hydroxylated surface even at room temperature. acs.org Hydronium ions (H₃O⁺) have been identified as key intermediates that facilitate water dissociation through proton hopping near the surface. acs.orgresearchgate.net

Influence of TiO₂ Polymorphs on Water Reactivity

This compound exists in several crystalline forms, or polymorphs, including anatase, rutile, and brookite. researchgate.netfigshare.comresearchgate.netunitn.it These polymorphs have different crystal structures and surface properties, which in turn affect their reactivity with water. rsc.orgnih.govunitn.it Rutile is generally considered the most thermodynamically stable phase, while anatase and brookite are metastable and can transform into rutile at high temperatures. unitn.it

Studies have shown that the orientation of different crystal facets of TiO₂ significantly influences water adsorption and dissociation. rsc.org For example, the adsorption and dissociation of water on rutile (110) and anatase (101) surfaces have been compared, revealing differences in behavior. nih.gov The hydrogen bond network at the interface plays a crucial role, with the H-bond network in the second layer of water potentially inhibiting dissociation on rutile (110) but promoting it on anatase (101). nih.gov While the high ionic character of the Ti-O bond in TiO₂ is not always sufficient to induce water dissociation on a stoichiometric flat surface like anatase (101), curved nanoparticle surfaces with low-coordinated sites can favor dissociation. acs.org The nature of nanodomains on the surface, which depends on the strength of interactions, can also determine water reactivity. figshare.com

The photocatalytic activity of TiO₂ polymorphs can differ, with anatase often considered more active than rutile, although the activity of brookite has also been investigated. unitn.it These differences in photocatalytic performance are related to the intrinsic electronic and surface physicochemical properties of the different phases. unitn.it

Data Table: Water Adsorption and Dissociation Characteristics

FeatureRutile (110) SurfaceAnatase (101) SurfaceCurved Nanoparticle Surface (General)
Water AdsorptionMolecular and dissociative adsorption observed. nih.govaip.orgMolecular and dissociative adsorption observed. acs.orgnih.govuva.esWater favorably dissociates, especially at undercoordinated Ti sites. acs.org
Water DissociationCan occur, potentially inhibited by H-bond network at high coverage. nih.govCan occur, potentially promoted by H-bond network. nih.govFavored, particularly on undercoordinated sites. acs.org
Influence of H-bond NetworkCan inhibit dissociation. nih.govCan promote dissociation. nih.govPlays a role in water structuring and reactivity. acs.org
Key IntermediateHydronium (H₃O⁺) identified in some contexts. researchgate.netNot specifically highlighted in search results for this surface.Hydronium (H₃O⁺) identified as key intermediate. acs.org
Low-Coordinated Ti SitesCan be active sites for dissociation. researchgate.netCan serve as sites for adsorption and dissociation. rsc.orgParticularly reactive and favor dissociation. acs.org
Formation of Surface Hydroxyl Groups and Hydrogen Bonding

The surface of this compound readily interacts with water molecules, leading to the formation of surface hydroxyl groups (Ti-OH). This process, known as hydroxylation, can occur through the dissociative adsorption of water, where H₂O molecules break apart and bond to surface atoms. On certain facets, such as the anatase (001) surface, water chemisorption can proceed exclusively in a dissociative way, resulting in pairs of surface hydroxyl groups linked by hydrogen bonds. rsc.orgacs.org Oxygen vacancies on the TiO2 surface can also act as sites for the dissociative adsorption of water, forming bridging hydroxyl groups. ucl.ac.uk

Research using computational methods, such as Density Functional Theory (DFT), has provided insights into the energetics of water adsorption and dissociation on different TiO2 surfaces, confirming the favorable formation of hydroxyl groups. acs.orgacs.org The presence of a hydrogen-bond network on the TiO2 surface can even promote processes like water splitting under UV irradiation by facilitating proton and hole transfer. nih.govacs.org

Adsorption of Organic Molecules and Pollutants on TiO2

This compound surfaces are effective adsorbents for a wide range of organic molecules and environmental pollutants from both aqueous and gaseous phases. mdpi.comqnu.edu.vnmdpi.comrsc.orgrsc.orgnih.govresearchgate.netuni-bremen.descielo.org.co The adsorption process is often the crucial initial step in heterogeneous catalytic reactions, including the photocatalytic degradation of harmful substances. mdpi.comnih.govresearchgate.netacs.org TiO2-based materials are utilized for the removal of organic dyes, volatile organic compounds (VOCs), and heavy metal ions from contaminated water and air. mdpi.comnih.govresearchgate.netuni-bremen.denih.govpeerj.com

The adsorption mechanism on TiO2 surfaces typically involves several steps: diffusion of the pollutant to the surface, mass transfer between the bulk phase and the surface, adsorption onto the catalyst surface, and potentially diffusion of adsorbed molecules within the catalyst pores. mdpi.com The efficiency and extent of adsorption are influenced by the properties of both the adsorbate and the TiO2 material, including its crystal structure, surface area, and porosity. nih.gov

Ligand-Surface Interactions and Binding Mechanisms

The interaction between organic molecules (ligands) and the TiO2 surface involves various binding mechanisms. Adsorption can be molecular, where the molecule retains its structure, or dissociative, where chemical bonds within the molecule are broken upon adsorption. mdpi.comrsc.org The functional groups present in the organic molecule play a critical role in determining the binding mode and affinity to the TiO2 surface. Common functional groups involved in interactions with TiO2 include carbonyl (-C=O), carboxyl (-COOH), hydroxyl (-OH), and pyridyl groups. mdpi.comrsc.orgacs.orgacs.orgnih.govmdpi.com

Adsorption often occurs through interactions with specific sites on the TiO2 surface, such as undercoordinated titanium cations (Ti⁴⁺) and surface hydroxyl groups. mdpi.comrsc.orgacs.orgacs.orgnih.gov For instance, carbonyl-containing VOCs can readily trap onto the anatase TiO2 (001) surface via interactions between the carbonyl group and surface Ti₅c sites. acs.org Carboxylic acids can adsorb dissociatively, forming carboxylate species that bond to Ti⁴⁺ cations. mdpi.com Organic dyes with different anchoring groups, such as carboxyl or pyridyl groups, can adsorb on different types of acid sites on the TiO2 surface. acs.org

The specific crystal facet exposed on the TiO2 surface also influences the preferred adsorption configuration. Different facets can favor monodentate, bidentate, or chelated binding modes depending on the arrangement of surface atoms and available coordination sites. mdpi.comnih.gov For example, monodentate adsorption of catechols may be preferred on the rutile (100) surface, while bidentate and chelated adsorption are favored on anatase (101) and (001) surfaces. nih.gov

Techniques such as Scanning Tunneling Microscopy (STM), FTIR spectroscopy, and computational methods like DFT are employed to investigate the detailed mechanisms of ligand-surface interactions and identify adsorption sites and structures at the molecular level. mdpi.comqnu.edu.vnrsc.orguni-bremen.deacs.orgacs.orgacs.org

Effects of Environmental Conditions on Adsorption

Environmental conditions significantly impact the adsorption of organic molecules and pollutants on TiO2 surfaces. Factors such as pH, temperature, ionic strength, and the presence of co-existing substances (e.g., water, other pollutants) can alter the surface charge of TiO2, the speciation of adsorbates, and the competition for adsorption sites. researchgate.netnih.govpeerj.comfrontiersin.orgscirp.orgbioline.org.brresearchgate.net

Solution pH is a critical parameter influencing adsorption on TiO2 due to its effect on the surface charge of the metal oxide and the ionization state of many organic and inorganic pollutants. nih.govpeerj.comfrontiersin.orgscirp.orgbioline.org.brresearchgate.net The point of zero charge (PZC) of TiO2 is typically in the range of pH 5-6. Below the PZC, the surface is positively charged, favoring the adsorption of anions. Above the PZC, the surface is negatively charged, promoting the adsorption of cations. nih.govpeerj.comfrontiersin.org For example, the adsorption of thallium(I) on rutile nano-TiO2 increases significantly with increasing pH, reaching high levels above pH 9. peerj.com Conversely, the adsorption of some organic pollutants may be favored at acidic pH due to electrostatic attraction or specific interactions with protonated surface sites. frontiersin.org

Temperature can affect both the rate and equilibrium of adsorption. Adsorption can be either exothermic or endothermic, influencing how temperature changes affect the adsorption capacity. peerj.combioline.org.br Studies have shown that increasing temperature can sometimes increase the adsorption capacity of certain pollutants on nano-TiO2. bioline.org.br

The presence of water is inherent in many environmental applications of TiO2. Water molecules can compete with other molecules for adsorption sites on the TiO2 surface. rsc.orgresearchgate.net However, adsorbed water and surface hydroxyl groups can also play a role in the adsorption mechanisms, for example, by forming hydrogen bonds with adsorbate molecules or participating in displacement reactions. rsc.orgmdpi.comrsc.orgacs.orgosti.gov The presence of co-existing pollutants can also affect the adsorption of a specific compound through competitive adsorption for available sites. researchgate.net

Adsorption isotherms, such as the Langmuir and Freundlich models, are commonly used to describe the equilibrium adsorption behavior of pollutants on TiO2 under different environmental conditions and to determine parameters like adsorption capacity and intensity. mdpi.comscielo.org.copeerj.combioline.org.br

Table 1: Adsorption Data for Reactive Red 120 Dye on Degussa P25 TiO2

Isotherm ModelParameterValue
Langmuirqmax (mg/g)18.62High R²
FreundlichKF1.488 to 6.958 mdpi.comLower R²
1/n0.516 to 3.3 mdpi.com

Note: Freundlich parameters KF and 1/n values are referenced from a study on methylene (B1212753) blue adsorption on ternary TiO2 composites, as specific values for Reactive Red 120 were not directly available in the cited source for the table.

Active Centers on this compound Surfaces (Lewis and Brønsted Acidity)

The surface of this compound possesses both Lewis and Brønsted acid sites, which act as active centers for interactions with various molecules. acs.orgrsc.orgresearchgate.netrsc.orgnih.govdtic.milrsc.orgresearchgate.netacs.org These acidic sites are crucial for the adsorption and catalytic transformation of many organic compounds.

Lewis acid sites on TiO2 surfaces are primarily associated with exposed, undercoordinated titanium cations (Tiⁿ⁺), typically Ti⁴⁺. acs.orgresearchgate.netnih.govdtic.milresearchgate.net These sites can accept electron pairs from donor molecules. Brønsted acid sites, on the other hand, are related to surface hydroxyl groups (Ti-OH) that can donate protons. acs.orgresearchgate.netdtic.milrsc.org

The relative abundance and strength of Lewis and Brønsted acid sites on the TiO2 surface can be influenced by factors such as the crystal phase, surface morphology, and the presence of surface modifications or impurities. rsc.orgrsc.orgdtic.milrsc.org For example, phosphation of TiO2 has been shown to introduce or enhance Brønsted acidity, alongside the intrinsic Lewis acidity of the TiO2 surface. rsc.orgrsc.orgrsc.org Studies using probe molecules like pyridine (B92270) or ammonia (B1221849), coupled with techniques such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and Temperature-Programmed Desorption (TPD), are commonly employed to characterize the nature and concentration of these acid sites. rsc.orgdtic.milrsc.org Pyridine adsorption studies, for instance, show distinct IR bands corresponding to pyridine bound to Lewis and Brønsted acid sites. rsc.orgdtic.milrsc.org

These Lewis and Brønsted acid sites play a vital role in the adsorption and activation of molecules, facilitating various surface reactions, including those involved in photocatalysis and heterogeneous catalysis. acs.orgrsc.orgresearchgate.netrsc.orgnih.govrsc.orgresearchgate.net The specific type and strength of acidic sites can significantly influence the reaction pathways and catalytic performance of TiO2.

Table 2: Types of Acid Sites on TiO2 Surfaces and Characterization Methods

Acid Site TypeAssociated FeatureRoleCharacterization Methods
Lewis AcidUndercoordinated Tiⁿ⁺ cationsElectron pair acceptorDRIFTS (with probe molecules like pyridine), TPD
Brønsted AcidSurface Hydroxyl Groups (Ti-OH)Proton donorDRIFTS (with probe molecules like pyridine), TPD

Advanced Synthesis and Functionalization Methodologies for Titanium Dioxide Nanomaterials

Solution-Based Synthesis Approaches

Solution-based routes involve the formation of TiO₂ from precursor solutions through various chemical reactions. These methods allow for atomic-level mixing of precursors, leading to homogeneous products.

The Sol-Gel method is a "soft chemistry" approach that involves the formation of a colloidal suspension (sol) that gradually evolves into a gel-like network. This process typically occurs at low temperatures and pressures. researchgate.netmdpi.com It is considered highly effective for synthesizing TiO₂ particles in the nanoscale range with high purity and homogeneity. jwent.netjwent.net

The Sol-Gel process for TiO₂ synthesis typically involves the hydrolysis and condensation of a titanium precursor, commonly a titanium alkoxide (e.g., titanium tetraisopropoxide, titanium butoxide) or an inorganic salt (e.g., titanium tetrachloride, titanium oxysulfate). mdpi.comjwent.netjwent.netresearchgate.net

The hydrolysis reaction involves the replacement of alkoxide groups (OR) with hydroxyl groups (OH) upon reaction with water: Ti(OR)₄ + nH₂O → Ti(OR)₄₋n(OH)n + nROH

Following hydrolysis, condensation reactions occur, leading to the formation of Ti-O-Ti linkages and the development of a polymeric network. This can happen through two main pathways:

Water condensation: Two titanol groups react to form a titoxane bond and release water. jwent.netjwent.net Ti-OH + Ti-OH → Ti-O-Ti + H₂O

Alcohol condensation: A titanol group reacts with an alkoxide group to form a titoxane bond and release alcohol. jwent.net Ti-OH + Ti-OR → Ti-O-Ti + ROH

The balance between hydrolysis and condensation reactions is crucial in determining the structure and phase of the resulting TiO₂. psu.ac.th If condensation begins before hydrolysis is complete, amorphous or anatase TiO₂ may form. psu.ac.th

Several parameters significantly influence the Sol-Gel process and the resulting TiO₂ nanomaterial properties:

Precursors: The type of titanium precursor affects the reactivity and the subsequent hydrolysis and condensation rates. Metal alkoxides are common due to their reactivity with water, while inorganic salts can also be used, typically in aqueous-based processes. jwent.netresearchgate.net The concentration of the precursor can influence particle size and phase composition. For instance, higher titanium precursor concentrations have been shown to increase TiO₂ crystallite size. mdpi.com

pH: The pH of the reaction medium plays a critical role in controlling the hydrolysis and condensation rates and, consequently, the crystal structure and morphology of the synthesized TiO₂. mdpi.commetu.edu.trresearchgate.netsabanciuniv.edujmolekul.comcore.ac.uk Acidic conditions generally promote hydrolysis and can influence the formation of different phases. psu.ac.thcore.ac.uk Lower acidity can favor the anatase phase, while higher acidity may lead to the rutile phase. core.ac.uk The peptization pH value, if a peptization step is included, also profoundly affects crystallite size and phase composition. mdpi.com Acidic pHs (pH 2-4) can lead to higher crystallinity levels compared to weakly alkaline conditions (pH > 6), which tend to result in amorphous phases. jmolekul.com

Temperature: Reaction temperature influences the kinetics of hydrolysis and condensation. Higher temperatures can accelerate these reactions and affect the crystallinity and particle size. sabanciuniv.eduatlantis-press.com Calcination temperature, applied after gelation and drying, is particularly important for enhancing crystallinity and promoting phase transitions, such as the transition to the rutile phase at higher temperatures. researchgate.net

Example Data Table (Illustrative - based on general trends from search results):

Synthesis Parameter (Sol-Gel)Influence on TiO₂ PropertyNotes
Precursor ConcentrationParticle Size, Phase CompositionHigher concentration can increase crystallite size. mdpi.com
pH (Hydrolysis/Condensation)Crystal Structure (Anatase/Rutile), Morphology, CrystallinityAcidic vs. alkaline conditions favor different phases and crystallinity. jmolekul.comcore.ac.uk
Temperature (Reaction)Reaction Kinetics, Crystallinity, Particle SizeHigher temperatures can accelerate reactions and affect crystallinity. sabanciuniv.eduatlantis-press.com
Temperature (Calcination)Crystallinity, Phase Transition (Anatase to Rutile)Higher temperatures enhance crystallinity and promote rutile formation. researchgate.net

Hydrothermal and solvothermal synthesis are solution-based techniques conducted in a sealed vessel (autoclave) at elevated temperatures and pressures, using water (hydrothermal) or a non-aqueous solvent (solvothermal) as the reaction medium. researchgate.netpnu.edu.ua These methods offer excellent control over crystal growth, particle size distribution, and morphology. mdpi.comresearchgate.netpnu.edu.ua

The high-temperature and high-pressure conditions in hydrothermal and solvothermal processes facilitate the dissolution and recrystallization of precursors, enabling controlled crystal growth. researchgate.netacs.org Parameters such as reaction temperature, time, pressure, and the nature and concentration of precursors and additives significantly influence the nucleation and growth rates, thereby controlling the final particle size and its distribution. researchgate.netsci-hub.senih.gov

For instance, in solvothermal synthesis, the particle size can decrease with an increase in the alcohol/water ratio in the solvent. acs.org Higher precursor concentrations during hydrothermal reactions can result in smaller nanoparticles due to a larger number of nuclei, although excessive concentrations can lead to agglomeration. mdpi.com

The hydrothermal dissolution-recrystallization process is a key step in determining the crystal structure and composition of titanate-based nanotubes. acs.org Crystal growth can follow mechanisms like Ostwald ripening, where smaller particles dissolve and reprecipitate onto larger crystals. mdpi.comsrce.hr

Hydrothermal and solvothermal methods are particularly effective for synthesizing TiO₂ nanostructures with diverse morphologies, including spheres, rods, fibers, tubes, nanotubes, and nanowires. metu.edu.trpnu.edu.uasci-hub.sesrce.hrmetu.edu.tracs.orgresearchgate.net The specific morphology obtained is highly dependent on the synthesis parameters.

Influence of Precursors and Additives: The choice of titanium precursor and the presence of additives or structure-directing agents play a crucial role in directing the growth along specific crystallographic planes, leading to anisotropic structures like rods or wires. sci-hub.senih.govsrce.hracs.org For example, using specific water-soluble titanium complexes and controlling hydrothermal conditions can yield TiO₂ particles with various sizes and structures. nih.gov The length of the carbon chain in hydroxycarboxylic acids used as additives can influence the aspect ratio of rutile crystals. srce.hr

Influence of pH and Solvent: The pH of the reaction medium in hydrothermal synthesis can dictate the resulting morphology; basic solutions often favor the formation of nanotube-like structures, while acidic conditions may lead to spheres. acs.org In solvothermal synthesis, the solvent significantly influences the morphology and crystallization behavior. rsc.org Different alcohol/water ratios in solvothermal processes have been shown to control particle shapes, from rod-like to rectangular. acs.org

Influence of Temperature and Time: Reaction temperature and duration are critical for controlling the morphology and crystal structure. mdpi.commetu.edu.trmdpi.com Tuning the synthesis temperature and time in hydrothermal methods can achieve morphology control of TiO₂ powders. mdpi.com

Example Data Table (Illustrative - based on general trends from search results):

Synthesis Parameter (Hydrothermal/Solvothermal)Influence on TiO₂ PropertyNotes
TemperatureCrystal Growth, Particle Size, Morphology, Crystal StructureHigher temperatures accelerate growth and can influence phase. researchgate.netmdpi.commetu.edu.trmdpi.com
TimeCrystal Growth, Particle Size, MorphologyLonger times allow for more extensive growth and structural evolution. mdpi.commetu.edu.trmdpi.com
pH (Hydrothermal)Morphology (Nanotubes vs. Spheres)Basic solutions favor nanotubes, acidic solutions may favor spheres. acs.org
Solvent (Solvothermal)Morphology, Crystallization Behavior, Particle Size/ShapeDifferent solvents and solvent ratios significantly impact morphology and size/shape. acs.orgrsc.org
Precursor TypeCrystal Structure, Particle Size, MorphologyThe starting material influences the resulting phase and morphology. acs.orgnih.govbham.ac.uk
AdditivesMorphology (Anisotropic Growth), Aspect RatioAdditives can direct growth along specific directions, influencing shape. sci-hub.sesrce.hracs.org
Precursor ConcentrationParticle Size, AgglomerationHigher concentrations can lead to smaller nuclei but may cause agglomeration at high levels. mdpi.com

Detailed research findings highlight the intricate relationships between synthesis parameters and the resulting TiO₂ nanomaterial characteristics. For example, studies on hydrothermal synthesis have demonstrated that optimizing reaction time and precursor concentration can yield pure anatase TiO₂ nanoparticles with controlled size. mdpi.com The use of different precursors in hydrothermal synthesis can lead to different crystal structures, such as sodium titanate or anatase TiO₂, depending on the starting material. acs.org Furthermore, the concentration of ammonia (B1221849) in the solvent during hydrothermal treatment of titanium complexes can control the size of brookite particles. srce.hr

Control over Crystal Growth and Particle Size Distribution

Green Synthesis Methods for Environmentally Benign Production

Green synthesis approaches for TiO₂ nanoparticles offer environmentally friendly, cost-effective, and sustainable alternatives to conventional physical and chemical methods, which often involve hazardous substances and intensive processes. nih.govmdpi.compjoes.comnih.gove-tarjome.com These methods leverage biological entities or naturally derived materials for the synthesis process. nih.govpjoes.comnih.gove-tarjome.commdpi.com

Utilization of Plant Extracts and Biological Agents

Plant extracts and various biological agents, including bacteria, fungi, viruses, and algae, serve as bio-reductants and capping agents in the green synthesis of TiO₂ nanoparticles. nih.govmdpi.compjoes.comnih.gove-tarjome.commdpi.comnih.govresearchgate.net The secondary metabolites present in these biological sources, such as proteins, carbohydrates, enzymes, phenolic acids, and alkaloids, play a key role in the reduction of titanium ions and the stabilization of the resulting nanoparticles. mdpi.compjoes.comnih.govmdpi.comresearchgate.netasianpubs.org

The use of plant extracts has gained considerable attention due to its simplicity, cost-effectiveness, higher yields, and ease of management compared to microorganism-mediated synthesis, which often requires maintaining cell cultures. pjoes.comresearchgate.net Plant-mediated synthesis can also utilize agro-waste like fruit peels, seeds, and stems, enhancing sustainability. researchgate.netfigshare.com

Research findings highlight the effectiveness of various plant extracts in synthesizing TiO₂ nanoparticles with specific characteristics. For instance, studies have shown the successful synthesis of TiO₂ NPs using leaf extracts from Murraya koenigii (Curry tree), Syzygium cumini, Thyme, Alcea, A. indica, Morus nigra, Linum usitatissimum, Ocimum sanctum, and Pouteria campechiana. mdpi.compjoes.commdpi.commdpi.com Fruit peel extracts from sources like orange and Annona squamosa have also been utilized. nih.govscirp.org

Characterization studies using techniques like UV-Vis spectroscopy, FTIR, XRD, FESEM, and TEM confirm the formation of TiO₂ nanoparticles and provide insights into their properties. mdpi.compjoes.commdpi.commdpi.comscirp.org For example, UV-Vis spectroscopy can confirm the presence of TiO₂ NPs and show their absorption intensity and range. mdpi.com Different plant extracts can influence the size, shape, morphology, and crystalline phase of the synthesized nanoparticles. mdpi.compjoes.commdpi.comscirp.org

Plant Extract SourcePrecursorParticle Size Range (approx.)Observed ShapeCrystalline PhaseRef.
Murraya koenigii (ethanolic leaf extract)Titanium tetra-isopropoxide (TTIP)2–15 nmSphericalNot specified mdpi.com
Syzygium cumini (leaf extract)Not specified18 nm (average diameter)Round, irregularNot specified mdpi.com
Thyme and Alcea extractsNot specifiedUnder 15 nmIrregular and sphericalNot specified mdpi.com
A. indica (leaf extract)Not specified124 nmSphericalNot specified mdpi.com
Morus nigra (aqueous/ethanolic leaf extract)TTIP0.076 - 0.17 nm (crystallite size)Round, irregular surfaceNot specified pjoes.com
Linum usitatissimum (seed extract)Not specified14.30 ± 5.93 nm (average)Not specifiedAnatase (crystal size 8.024 nm) mdpi.com
Ocimum sanctum (leaf extract)Not specified75–123 nmSpherical and polygonalAnatase mdpi.com
Pouteria campechiana (leaf extract)Not specified73–140 nmNot specifiedNot specified mdpi.com
Orange peel extractTitanium (IV) tetrabutoxide100 and 200 nmNot specifiedAnatase scirp.org
Aloe vera extractTitanium (IV) tetrabutoxide100 and 200 nmNot specifiedAnatase scirp.org
Annona squamosa (fruit peel aqueous extract)Not specified23 ± 2 nmSphericalRutile nih.gov

Biological entities facilitate bio-reduction and capping processes through their bioactive components like proteins, enzymes, and phytochemicals. nih.govresearchgate.netasianpubs.org For example, the OH groups in the phytoconstituents of L. usitatissimum extract interact with the titanium precursor, leading to the reduction of Ti ions to TiO₂ nanoparticles. mdpi.com Aloe vera extract contains acemannan (B25336) sugar, which acts as a reducing and stabilizing agent. scirp.org

Eco-Friendly and Cost-Effective Approaches

Green synthesis methods are inherently eco-friendly and cost-effective due to the use of natural, readily available, and often waste materials as precursors and reducing/stabilizing agents. nih.govmdpi.compjoes.comnih.gove-tarjome.comresearchgate.netasianpubs.orgresearchgate.netfigshare.comijlpr.com This contrasts with traditional methods that may involve expensive reagents and generate toxic byproducts. nih.govmdpi.come-tarjome.com The procedures are often simpler, require less energy, and can be conducted at ambient temperatures, further reducing costs and environmental impact. pjoes.comnih.gove-tarjome.comresearchgate.netijlpr.comtheaic.org Utilizing agro-waste, such as fruit peels, in green synthesis aligns with principles of a circular economy and reduces the need for dedicated raw material production. researchgate.netfigshare.com The decreased usage of precursors, time-effectiveness, and energy efficiency contribute to the economic viability of green synthesis for TiO₂ NP production. researchgate.netijlpr.com

Vapor-Phase and Other Advanced Synthesis Techniques

Beyond green synthesis, various advanced techniques are employed for the synthesis and functionalization of TiO₂ nanomaterials, particularly for thin films and coatings with precise structural control.

Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD)

Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD) are commonly used vapor-phase techniques for depositing TiO₂ nanoparticles and creating nanofilms on various substrates. nih.gov PVD involves heating raw materials by physical means like evaporation, ionization, or sputtering, and then condensing them to form a solid material, typically without chemical reactions. nih.gov TiO₂ nanomaterials prepared by PVD offer advantages such as high purity, uniform distribution, small particle size, and good dispersion, with easy control over film thickness. nih.gov However, PVD often requires deposition under vacuum conditions, which can involve expensive equipment and high operating costs. nih.gov Examples of PVD techniques include reactive electron-beam evaporation and sputtering. mdpi.comhzdr.deresearchgate.net Reactive electron-beam evaporation can produce amorphous TiO₂ films at substrate temperatures below 300 °C, while temperatures above 400 °C can yield anatase TiO₂ thin films. mdpi.com Sputtering, such as reactive dc magnetron sputtering, has been widely used to produce TiO₂ films, with properties influenced by deposition parameters like gas pressure and oxygen ratio. mdpi.com Cathodic arc PVD is another technique that can produce dense films with good adhesion due to the high kinetic energy of ions and high plasma ionization during deposition. hzdr.de

CVD, unlike PVD, forms a solid layer through a chemical reaction of gases on a substrate, resulting in conformal and fine coverage. nih.gov CVD allows for control over the crystalline structure of TiO₂ by adjusting deposition temperature. nih.gov Highly crystalline, homogeneous, and photocatalytically efficient products have been obtained by CVD in the deposition temperature range of 300–700 °C. nih.gov CVD methods have been used to directly prepare or deposit TiO₂ on different substrates, effectively addressing issues like aggregation, large bandgap, and rapid recombination of photo-generated electron-hole pairs. nih.gov Metal Organic Chemical Vapor Deposition (MOCVD) is a type of CVD that has been used to synthesize TiO₂ nanorods using precursors like titanium acetylacetonate. mdpi.com Mist chemical vapor deposition is another variation used to create TiO₂ coatings, forming uniform anatase phase TiO₂ particle shells on substrates like ZnO nanorods. mdpi.com Pulsed CVD, using precursors like titanium(IV) isopropoxide, has shown promise for selective deposition of TiO₂. acs.org

Atomic Layer Deposition (ALD) for Precise Film Control

Atomic Layer Deposition (ALD) is a powerful nanotechnology tool for depositing nanostructured thin films, offering precise control over film thickness due to its self-limiting growth mechanism. scientific.netresearchgate.net ALD provides attractive properties such as sharp interfaces, uniformity over large areas, excellent conformality, good reproducibility, multilayer processing capability, and the ability to produce high-quality films at relatively low temperatures. scientific.net

ALD is used for the growth of TiO₂ thin films using various precursors, such as TiF₄ and H₂O, or titanium isopropoxide (TTIP) and H₂O. scientific.netrsc.org The substrate material can significantly influence the growth and properties of the resulting films. researchgate.netrsc.org For example, the type of glass substrate can impact the crystalline phase and growth rate of TiO₂ films deposited by ALD. rsc.org ALD allows for the control of film properties like crystallinity and roughness by adjusting parameters such as deposition temperature, film thickness, and substrate. researchgate.net The crystallinity of TiO₂ films deposited by ALD can be influenced by the substrate, with different substrates leading to varying crystal sizes. researchgate.net ALD also enables the incorporation of other elements, such as gallium, into TiO₂ thin films to modify their electrical and material characteristics. frontiersin.org

Data on ALD of TiO₂ thin films:

PrecursorsSubstrate Temperature (°C)Growth Rate (Å/cycle)Crystalline PhaseSubstrateRef.
TiF₄ and H₂O4000.8Mainly anataseBorosilicate glass rsc.org
TiF₄ and H₂O5001.0Mainly anataseBorosilicate glass rsc.org
TTIP and H₂ONot specifiedNot specifiedNot specifiedSilicon wafers, glass slides, stainless steel plates scientific.net
TiCl₄ and H₂O110-300Not specifiedAnataseThermal SiO₂, RCA-cleaned Si, Al₂O₃ researchgate.net
[2-(N-methylamino) 1-methyl ethyl cyclopentadienyl] bis(dimethylamino) titanium (CMENT) and O₃300~0.7High-density, high-purityNot specified rsc.org
Ti(OiPr)₄ and acetic acid (AcOH) or formic acid (HCO₂H)250Not specified (~2 nm for 400 pulses)Not specifiedSi, SiO₂, SiCOH acs.org

Electrodeposition and Sonochemical Methods

Electrodeposition is an electrochemical method that can be used for the deposition of TiO₂ films and nanostructures. acs.orgmdpi.comresearchgate.netespublisher.com This technique offers a simple and relatively inexpensive approach for synthesizing TiO₂. espublisher.com Electrodeposition typically involves the electrochemical oxidation and hydrolysis of a titanium precursor. acs.org While some studies have reported two-step processes involving initial deposition of an amorphous layer followed by thermal annealing to achieve crystallinity, one-step electrochemical methods for depositing nanocrystalline TiO₂ films have also been developed. acs.orgresearchgate.net Electrodeposition can be used to deposit TiO₂ layers on various substrates, including glassy carbon and graphene films. acs.orgresearchgate.net The phase composition of the electrodeposited TiO₂ can be controlled by varying the solution composition. acs.orgresearchgate.net Electrodeposition has also been used to fabricate composite materials, such as TiO₂ nanotubes decorated with silver nanoparticles. mdpi.com

Sonochemical methods utilize ultrasonic irradiation to synthesize nanomaterials, including TiO₂ nanoparticles. theaic.orghcpmanida.comresearchgate.netnih.gov This method is considered environmentally friendly, inexpensive, and effective for preparing nanomaterials with controllable particle size. pjoes.comtheaic.orghcpmanida.comnih.gov Sonochemical synthesis involves the formation and collapse of cavitation bubbles in a liquid medium, generating localized high temperatures and pressures that facilitate chemical reactions and nanoparticle formation. The output power of the ultrasonic device plays a significant role in determining the size and morphology of the resulting TiO₂ nanoparticles. hcpmanida.com Sonochemical methods can be used in conjunction with other techniques, such as hydrothermal processes, to synthesize TiO₂ nanostructures. chula.ac.th

Data on Sonochemical Synthesis of TiO₂ Nanoparticles:

PrecursorSolvent/AdditivesSonication ConditionsParticle Size/Crystallite SizeCrystalline PhaseRef.
Tetraisopropyl titanate (TTIP)Ethanol, sodium hydroxide (B78521), deionized water50 °C, 1.5 h, different sonication power12-30 nm (median), ~8 nm (average crystallite size)Anatase, Rutile hcpmanida.com
Titanium (IV) isopropoxide (TTIP)Ethanol40 kHz, 4 hours sonication; heated at 80 °C for 16 hoursNot specified (analyzed by SEM/Eds)Not specified (XRD analysis performed) researchgate.net
Titanium tetra isopropoxideEthanol/water, dodecylamine (B51217) (structure directing agent)Sonication for 6 hours under ambient conditionsMesoporousNot specified theaic.org
TiCl₄Water, ethanolUltrasonic irradiation at 70 °C for 3 hoursNanocrystallineRutile theaic.org
Titanium tetra isopropoxideIsopropyl alcohol, HCl, distilled waterSonication for 10 minutes, then 30 minutes after adding HCl/water mixture27.7 nm (crystallite size after calcination)Rutile (nanocrystalline) theaic.org
Not specifiedNot specifiedUltrasonication process (frequency: 50 kHz, Power: 100 W/cm²)Not specifiedRutile-type nih.gov
Titanium isopropoxidePolyvinyl alcohol aqueous solutionSonic horn operated at 20 kHz until precipitationNot specifiedHigh purity TiO₂ (crystallinity analyzed by XRD) chula.ac.th

Template-Assisted Synthesis for Controlled Architectures

Template-assisted synthesis is a powerful strategy for fabricating TiO₂ nanomaterials with precisely controlled morphologies and hierarchical architectures. This method utilizes pre-existing structures (templates) to guide the growth and assembly of TiO₂ nanoparticles or precursors, allowing for the creation of complex shapes and porous networks that are difficult to achieve through template-free methods nih.govoup.com.

Both soft and hard templates can be employed in this approach. Soft templates, such as surfactants or block copolymers, can co-assemble with titanium precursors, leading to the formation of mesoporous structures with tunable pore sizes and arrangements oup.commdpi.comacs.org. The control over hydrolysis and condensation rates of titanium precursors is crucial in soft-template methods, especially in aqueous solutions where the high reactivity of precursors can make controlled polymerization challenging oup.commdpi.com. Non-aqueous synthesis methods, such as evaporation-induced self-assembly (EISA), can effectively slow down these processes, facilitating the formation of well-defined mesoporous structures using organic molecular templates mdpi.com.

Hard templates, including colloidal spheres (like silica (B1680970) spheres) or carbon-based materials, provide rigid frameworks for TiO₂ deposition or replication nih.govoup.com. For instance, mesoporous single-crystal anatase TiO₂ has been synthesized using silica templates through a seed-mediated nucleation and growth process nih.govoup.com. In this method, a silica template is initially seeded with a titanium precursor, followed by a hydrothermal reaction to form the TiO₂ structure within the template's pores nih.gov. The template can then be removed, leaving behind a TiO₂ replica with a controlled porous architecture oup.com. This technique allows for the creation of materials with high surface areas and tailored pore structures, which are beneficial for applications like photocatalysis oup.com. Another example involves using graphene oxide as a template to produce hierarchically mesoporous TiO₂ nanosheets oup.com.

Template-assisted methods offer significant advantages in controlling the size, morphology, and pore architecture of TiO₂ nanomaterials, leading to enhanced surface area and potentially improved accessibility of active sites for various reactions oup.com.

Post-Synthesis Modification and Surface Functionalization

Post-synthesis modification and surface functionalization are critical steps to tailor the properties of as-synthesized TiO₂ nanomaterials, addressing their inherent limitations and expanding their application range nih.gov. These strategies involve altering the chemical composition or surface characteristics of TiO₂ to improve aspects such as light absorption, charge separation, and surface reactivity nih.gov.

Doping Strategies for Enhanced Functionality

Doping involves introducing foreign atoms into the TiO₂ lattice or onto its surface, which can significantly modify its electronic band structure, enhance visible light absorption, and influence charge carrier dynamics eurekaselect.comuef.fi.

Non-metal doping, particularly with nitrogen (N) and carbon (C), is a widely explored strategy to extend the light absorption of TiO₂ into the visible spectrum eurekaselect.commdpi.com. The introduction of non-metal atoms can create localized states within the band gap of TiO₂, enabling the material to absorb lower-energy photons nih.govresearchgate.net.

Nitrogen doping is often achieved by annealing TiO₂ in a nitrogen-containing atmosphere or by using nitrogen-containing precursors during synthesis nih.gov. Nitrogen atoms can substitute oxygen atoms in the TiO₂ lattice or be incorporated as interstitial species nih.gov. This doping creates N 2p states that hybridize with O 2p states, narrowing the band gap and shifting the absorption edge towards longer wavelengths nih.gov. Research has shown that nitrogen doping can red-shift the light absorption of TiO₂ from the UV region (around 400 nm) to the visible range (up to approximately 440 nm) nih.gov. Studies on nitrogen-doped TiO₂ have demonstrated enhanced photocatalytic activity under visible light irradiation for applications such as wastewater treatment nih.gov.

Carbon doping typically involves using carbon-containing precursors or treating TiO₂ with carbon sources at elevated temperatures mdpi.com. Carbon can be incorporated into the TiO₂ lattice by substituting oxygen or titanium atoms, or it can exist as a carbonaceous phase on the TiO₂ surface mdpi.combohrium.com. Similar to nitrogen doping, carbon doping can introduce mid-gap states or narrow the band gap, facilitating visible light absorption mdpi.comresearchgate.net. For example, carbon doping has been shown to decrease the band gap of TiO₂ nanoparticles, enhancing their visible light absorption and photocatalytic efficiency mdpi.comresearchgate.net. Co-doping with both nitrogen and carbon has also been investigated, showing improved photocatalytic activity compared to single-element doping mdpi.com.

Interactive Table 1: Effect of Non-metal Doping on TiO₂ Properties

DopantEffect on Band GapShift in Absorption EdgeEnhanced Activity Under
NitrogenNarrowingTowards Visible LightVisible Light nih.gov
CarbonNarrowingTowards Visible LightVisible Light researchgate.net
N and CNarrowingTowards Visible LightVisible Light mdpi.com

Metal doping involves introducing metal ions into the TiO₂ lattice, which can influence the concentration and mobility of charge carriers (electrons and holes), thereby affecting their separation and recombination rates eurekaselect.comuef.fi. Metal dopants can act as electron or hole traps, altering the charge transfer pathways and improving photocatalytic efficiency uef.fi.

Niobium (Nb) doping has been explored to enhance the electrical conductivity of TiO₂, which can facilitate the separation and transport of photogenerated electrons eurekaselect.com. Nb⁵⁺ ions substituting Ti⁴⁺ ions in the lattice can introduce free electrons, increasing conductivity eurekaselect.com.

Copper (Cu) doping can affect the charge carrier dynamics by acting as trapping sites for electrons or holes uef.fi. The presence of copper species on the TiO₂ surface or within the lattice can influence the recombination rate of photogenerated charge carriers uef.fi. Studies have shown that copper doping can enhance the photocatalytic activity of TiO₂ for various reactions uef.fi.

Magnesium (Mg) doping can also impact the electronic properties and surface chemistry of TiO₂ nih.govnih.gov. While magnesium is an alkaline earth metal rather than a transition metal like niobium or copper, its incorporation into the TiO₂ structure can still influence charge carrier behavior and surface reactivity nih.govnih.gov.

Metal doping requires careful control of the dopant concentration and distribution, as excessive doping can introduce recombination centers and reduce efficiency mdpi.com. The specific effects of metal doping depend on the nature of the metal, its oxidation state, and its location within the TiO₂ structure eurekaselect.comuef.fi.

Interactive Table 2: Effect of Metal Doping on TiO₂ Properties

DopantPrimary EffectImpact on Charge CarriersPotential Outcome
NiobiumEnhance Electrical ConductivityFacilitate Electron TransportImproved Charge Separation eurekaselect.com
CopperAct as Trapping SitesInfluence Recombination Rate uef.fiEnhanced Photocatalytic Activity uef.fi
MagnesiumInfluence Electronic PropertiesAffect Charge Carrier BehaviorModified Surface Reactivity nih.govnih.gov
Non-metal Doping (e.g., Nitrogen, Carbon) for Visible Light Absorption

Surface Decoration with Plasmonic and Carbon-Based Materials

Surface decoration involves depositing other materials onto the surface of TiO₂ nanomaterials to create composite structures that leverage the synergistic properties of the components mdpi.commdpi.com. Plasmonic nanoparticles and carbon-based materials are commonly used for this purpose.

Surface decoration with plasmonic nanoparticles, typically made of noble metals like gold (Au) and silver (Ag), can significantly enhance the visible light absorption of TiO₂ through the phenomenon of localized surface plasmon resonance (LSPR) uef.fimdpi.comresearchgate.net. When plasmonic nanoparticles are illuminated with light at their resonance frequency, they exhibit strong absorption and scattering of light uef.firesearchgate.net. This absorbed energy can then be transferred to the TiO₂ or generate "hot electrons" that are injected into the TiO₂ conduction band, extending the photoresponse to the visible spectrum uef.fimdpi.com.

Noble metal nanoparticles, such as Au and Ag, decorated on the surface of TiO₂ can act as efficient electron traps uef.fimdpi.comacs.org. Due to the lower Fermi levels of these noble metals compared to TiO₂, photogenerated electrons in the conduction band of TiO₂ can transfer to the metal nanoparticles researchgate.netmdpi.com. This charge transfer process effectively separates electrons and holes, reducing their recombination rate and increasing the lifetime of the charge carriers available for photocatalytic reactions uef.firesearchgate.netmdpi.com.

Research has shown that decorating TiO₂ with gold, silver, or gold/silver nanoparticles can lead to significantly enhanced photocatalytic activity under visible light uef.fi. For instance, studies have demonstrated that TiO₂ inverse opal structures decorated with gold, silver, or gold/silver nanoparticles exhibit increased photocatalytic activity for the degradation of organic compounds uef.fi. The enhancement is attributed to both the LSPR effect, which increases visible light absorption, and the electron trapping ability of the noble metal nanoparticles, which improves charge separation uef.fimdpi.com. The efficiency of electron trapping depends on factors such as the size, shape, and distribution of the metal nanoparticles on the TiO₂ surface uef.fimdpi.com.

Interactive Table 3: Effect of Noble Metal Decoration on TiO₂ Properties

Decorating MaterialPrimary EffectImpact on Charge CarriersOutcome
Noble Metal NanoparticlesLocalized Surface Plasmon ResonanceElectron Trapping uef.fimdpi.comacs.orgEnhanced Visible Light Absorption, Reduced Recombination uef.firesearchgate.netmdpi.com

Surface decoration with carbon-based materials, such as carbon nanotubes, graphene, or quantum dots, can also improve the performance of TiO₂ nanomaterials mdpi.comnih.gov. These materials can act as electron acceptors and transporters, facilitating charge separation and enhancing conductivity mdpi.com.

The combination of template-assisted synthesis and post-synthesis functionalization strategies allows for the rational design and fabrication of TiO₂ nanomaterials with tailored properties for a wide range of advanced applications.

Integration with Graphene Oxide and Reduced Graphene Oxide

The integration of TiO2 with graphene oxide (GO) and reduced graphene oxide (rGO) has emerged as a promising strategy to enhance the properties of TiO2 nanomaterials, particularly for photocatalytic applications. Graphene and its derivatives offer a large specific surface area and excellent electronic properties, which can facilitate charge transfer and reduce electron-hole pair recombination in TiO2, thereby improving its photocatalytic efficiency. frontiersin.orgnih.govrsc.org

Synthesis of TiO2/GO and TiO2/rGO composites typically involves combining nano-TiO2 with GO, followed by optional reduction of GO to rGO. Various synthetic methods are employed, including stirring (or ultrasonic) mixing, sol-gel methods, and hydrothermal/solvothermal methods. frontiersin.orgscirp.orgscielo.org.mx

Stirring (or Ultrasonic) Mixing: This is a simple method where TiO2 and GO are combined through physical mixing, often assisted by sonication. The interaction between components in this method primarily relies on van der Waals forces, which can result in relatively poor interaction. frontiersin.org

Sol-Gel Method: The sol-gel method is commonly used for synthesizing TiO2 nanoparticles and can be adapted for composite formation. This method involves the hydrolysis and condensation of a titanium precursor, often in the presence of GO or rGO. scielo.org.mxatlantis-press.com For instance, a sol-gel method for synthesizing anatase-graphene nanocomposites involved adding titanium butoxide to distilled water, followed by redispersion in an acidic solution containing GO. scielo.org.mx Another approach used titanium isopropoxide as a precursor, mixed with isopropanol (B130326) and GO, followed by the addition of water to form a gel. atlantis-press.com

Hydrothermal/Solvothermal Methods: These methods involve carrying out the synthesis in a sealed vessel under high pressure and temperature. They are effective for controlling the crystal structure and morphology of TiO2 and promoting strong interactions with GO or rGO. frontiersin.orgscirp.orgatlantis-press.com A modified hydrothermal method has been reported to yield rGO-TiO2 composites with potentially lower crystallite size and band gap, leading to better transfer of photogenerated electrons from TiO2 to rGO. scirp.org Another study utilized a sol-gel-assisted hydrothermal method for synthesizing GO/TiO2 nanorods. mdpi.com

The choice of synthesis method influences the morphological characteristics and structure of the composite, as well as how TiO2 adheres to the GO/rGO surface. frontiersin.org The ratio of GO or rGO to TiO2 is a critical factor that affects the composite's performance, such as photocatalytic activity. frontiersin.orgnih.gov Research has shown that optimizing the ratio can lead to enhanced degradation efficiency of pollutants. frontiersin.orgnih.gov For example, a study on rGO-TiO2 nanocomposites synthesized via an in-situ redox method found that an optimized ratio of 1:10 (rGO:TiO2) showed the best photocatalytic activity. nih.gov Another study on GO/TiO2 nanocomposites for photocatalytic degradation of azo dyes found that an optimized weight ratio of 1:5 (GO:nTiO2) demonstrated the highest degradation efficiency. researchgate.net

The integration of GO increases the number of pores in the composite and can guide the nucleation of TiO2, leading to a more even distribution of TiO2 crystals. frontiersin.org GO and rGO can act as electron transfer mediums, reducing the recombination rate of electron-hole pairs and enhancing charge transfer. rsc.org The presence of oxygenous functional groups on the GO surface can also play an important role in adsorption. rsc.org

Table 1: Synthesis Methods and Characteristics of TiO2/Carbon Composites

Composite TypeSynthesis Method(s)Key Characteristics/FindingsSource
2D Graphene-TiO2Stirring/Ultrasonic Mixing, Sol-Gel, Hydrothermal/SolvothermalEnhanced adsorption and charge transfer; efficiency depends on GO/TiO2 ratio and synthesis method. frontiersin.org
rGO-TiO2Solvothermal, HydrothermalModified hydrothermal method can yield smaller crystallite size and band gap; affects photogenerated electron transfer. scirp.org
Anatase-GrapheneSol-Gel, Ultrasonic MixingSimple synthesis; extremely small TiO2 nanoparticle size possible; layered lamellar structure observed. scielo.org.mx
TiO2/GOUltrasonic treatment, Sol-gel-assisted hydrothermalEnhanced adsorption of water molecules and dynamic properties for humidity sensing; multilayer structure. mdpi.commdpi.com
rGO-TiO2In-situ redox method, modified Hummer's methodOptimized ratio crucial for photocatalytic activity; successful formation confirmed by various characterization techniques. nih.gov
TiO2/grapheneLiquid phase deposition, Ultrasonic mixing + UV reduction, Self-assemblyVarious approaches yield composites with potential for enhanced photocatalytic activity; EB irradiation can create defect sites on graphene for TiO2 growth. shimadzu.com.cn
rGO-TiO2In situ sol-gel methodPhotocatalytic activity depends on GO loading; anatase dominant phase observed. atlantis-press.com
GO/TiO2Sol-gel-assisted hydrothermalEnhanced surface area and adsorption performance compared to bare GO and TiO2. mdpi.com

Polymer Composites and Immobilization Techniques

Incorporating TiO2 into polymer matrices and utilizing immobilization techniques are effective strategies to create functional composite materials with tailored properties for various applications. Polymer composites offer advantages such as flexibility, processability, and the ability to overcome issues like aggregation and separation of TiO2 nanoparticles. researchgate.net

Biodegradable Polymer Supports (Chitosan, Cellulose (B213188), Alginate)

Biodegradable polymers like chitosan, cellulose, and alginate are increasingly used as supports for immobilizing TiO2 nanoparticles to create environmentally friendly composite materials. These natural polymers offer biocompatibility, biodegradability, and functional groups that can interact with TiO2.

Chitosan: Chitosan is a natural polysaccharide derived from chitin. It possesses amino and hydroxyl groups that can facilitate the dispersion and anchoring of TiO2 nanoparticles. Chitosan-TiO2 composites have been explored for applications such as photocatalysis and antibacterial materials. Research indicates that the incorporation of TiO2 can influence the properties of chitosan-based materials.

Cellulose: Cellulose, another abundant natural polymer, can serve as a support for TiO2. Cellulose-TiO2 composites can be prepared in various forms, including films and fibers. The interaction between cellulose and TiO2 can affect the composite's structural and functional properties.

Alginate: Alginate is a polysaccharide derived from brown algae, known for its gelling properties in the presence of divalent cations. Alginate can be used to encapsulate or immobilize TiO2 nanoparticles, forming beads or films. Alginate-TiO2 composites have been investigated for applications in photocatalysis and water treatment due to alginate's ability to adsorb pollutants.

Integrating TiO2 with biodegradable polymers allows for the creation of composite materials with combined properties, such as enhanced photocatalytic activity, improved mechanical strength, and controlled release capabilities, while maintaining biodegradability.

Dip-Coating and Electrospinning for Thin Films

Dip-coating and electrospinning are versatile techniques used to fabricate thin films and fibrous mats of polymer-TiO2 composites, enabling precise control over film thickness, morphology, and nanoparticle dispersion.

Dip-Coating: This technique involves immersing a substrate into a solution or suspension containing the polymer and TiO2 nanoparticles, followed by withdrawing the substrate at a controlled speed. The film thickness is influenced by factors such as withdrawal speed, solution viscosity, and solid content. worldscientific.comnih.gov Sol-gel dip-coating is a common approach for preparing TiO2 thin films and polymer-TiO2 composite films. worldscientific.comnih.govscientific.netnitrkl.ac.insemanticscholar.org This method allows for the formation of crystalline TiO2 phases, such as anatase, depending on annealing temperatures. worldscientific.comscientific.netnitrkl.ac.insemanticscholar.org The properties of the resulting films, including optical and structural characteristics, can be tuned by controlling parameters like annealing temperature and film thickness. nih.govscientific.net

Electrospinning: Electrospinning is a process that uses an electric field to draw a charged polymer solution or melt into fine fibers. TiO2 nanoparticles can be dispersed within the polymer solution before electrospinning to produce composite nanofibers. This technique allows for the creation of high-surface-area fibrous mats with interconnected pores, which can be beneficial for applications like photocatalysis and sensing. The morphology and properties of electrospun fibers are influenced by parameters such as polymer concentration, voltage, flow rate, and the distance between the needle and the collector.

Both dip-coating and electrospinning provide effective means to immobilize TiO2 nanoparticles within a polymer matrix, offering control over the composite's architecture and enhancing its functional performance in various applications.

Table 2: Polymer Supports and Thin Film Fabrication Techniques for TiO2 Composites

Polymer Support / TechniqueDescriptionKey Considerations / OutcomesSource
ChitosanNatural polysaccharide support for TiO2 immobilization.Biocompatible, biodegradable; amino and hydroxyl groups facilitate interaction; explored for photocatalysis and antibacterial uses.
CelluloseAbundant natural polymer support for TiO2.Can form films and fibers; interaction affects structural and functional properties.
AlginatePolysaccharide forming gels; used for encapsulating/immobilizing TiO2.Forms beads or films; investigated for photocatalysis and water treatment due to adsorption capabilities.
Dip-CoatingSubstrate withdrawal from solution/suspension.Controls film thickness; sol-gel variant common; annealing affects crystallinity (e.g., anatase). worldscientific.comnih.govscientific.netnitrkl.ac.insemanticscholar.org
ElectrospinningElectric field used to draw fibers from polymer solution with TiO2.Creates high-surface-area fibrous mats; morphology influenced by process parameters.

Photocatalytic Applications and Mechanisms of Titanium Dioxide

Fundamental Principles of TiO₂ Photocatalysis

Photocatalysis using TiO₂ involves initiating chemical reactions through the absorption of light by the TiO₂ catalyst. This process relies on the generation and separation of charge carriers and subsequent redox reactions on the catalyst surface mdpi.comnih.gov.

Photoinduced Electron-Hole Pair Generation and Separation

The initial step in TiO₂ photocatalysis is the absorption of photons with energy equal to or greater than the band gap energy of TiO₂ mdpi.comresearchgate.net. When TiO₂ is irradiated with suitable light (primarily UV light for its native forms), an electron (e⁻) in the valence band (VB) is excited to the conduction band (CB), leaving behind a positively charged hole (h⁺) in the VB mdpi.commdpi.comnih.govresearchgate.net. This process can be represented as:

TiO₂ + hν → e⁻ (CB) + h⁺ (VB) mdpi.comnih.gov

These photogenerated electron-hole pairs are the primary charge carriers that drive the photocatalytic reactions mdpi.commdpi.com. Efficient photocatalysis requires effective separation of these electron-hole pairs to prevent their recombination, which releases energy as heat and reduces the number of available charge carriers for reactions nih.govbohrium.com. Various strategies, such as doping, coupling with other semiconductors, or modifying the morphology, are employed to enhance charge separation efficiency nih.govmdpi.combohrium.com. The rapid recombination of photogenerated carriers is a major limitation for the widespread application of TiO₂ photocatalysis bohrium.commdpi.com.

Redox Reactions on the TiO₂ Surface and Radical Generation

Once separated, the photogenerated electrons and holes migrate to the surface of the TiO₂ particle and participate in redox reactions with adsorbed species mdpi.comresearchgate.net. The holes in the valence band are powerful oxidizing agents, while the electrons in the conduction band are reducing agents mdpi.com.

Holes (h⁺) can react directly with adsorbed organic molecules, leading to their oxidation researchgate.netacs.org. Alternatively, holes can react with water (H₂O) or hydroxide (B78521) ions (OH⁻) adsorbed on the TiO₂ surface to produce highly reactive hydroxyl radicals (•OH) nih.govresearchgate.netacs.orgiwaponline.com. This is a crucial pathway for the degradation of many organic pollutants nih.goviwaponline.commdpi.com.

h⁺ + H₂O(ads) → •OH + H⁺ acs.org h⁺ + OH⁻(ads) → •OH researchgate.net

Electrons (e⁻) in the conduction band typically react with adsorbed oxygen molecules (O₂) to form superoxide (B77818) radical anions (O₂⁻•) nih.govresearchgate.netiwaponline.com.

e⁻ + O₂(ads) → O₂⁻• researchgate.net

The superoxide radicals can further participate in reactions to generate other reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and hydroperoxyl radicals (•OOH), which also contribute to the degradation of pollutants nih.goviwaponline.commdpi.com.

O₂⁻• + H⁺ → •OOH 2•OOH → H₂O₂ + O₂ H₂O₂ + e⁻ → •OH + OH⁻

These reactive oxygen species, particularly hydroxyl radicals, are strong oxidizing agents capable of mineralizing many organic compounds into harmless substances like carbon dioxide (CO₂) and water (H₂O) nih.govsciencepublishinggroup.comiwaponline.com.

Influence of Crystal Structure and Morphology on Photocatalytic Activity

The photocatalytic activity of TiO₂ is significantly influenced by its crystal structure and morphology mdpi.comacs.orgrsc.org. TiO₂ exists in several crystalline phases, with anatase, rutile, and brookite being the most common researchgate.net.

Anatase is generally considered the most photocatalytically active phase for many reactions, particularly under UV irradiation nih.govmdpi.comresearchgate.net. This higher activity is often attributed to factors such as its electronic band structure, charge carrier mobility, and surface properties mdpi.comacs.org. The anatase phase has a band gap of approximately 3.2 eV, corresponding to UV light absorption innovationforever.com.

Rutile is the most stable phase and has a slightly narrower band gap of around 3.0 eV, allowing it to absorb a small portion of visible light innovationforever.com. While less active than anatase for some reactions, rutile can be active under visible light and is sometimes used in composite materials rsc.orgresearchgate.net.

Brookite is less commonly studied but also exhibits photocatalytic activity researchgate.netrsc.org.

Mixed phases, particularly composites of anatase and rutile, can exhibit enhanced photocatalytic activity compared to pure phases due to synergistic effects that promote charge separation at the interface between the two crystal structures rsc.orgacs.org. For instance, a mixed phase with an optimal ratio of anatase to rutile (around 70-80% anatase) has shown improved degradation efficiency for certain organic dyes acs.org.

Data on the influence of crystal structure on the photocatalytic degradation of phenol (B47542) are presented below, showing varying activity among different TiO₂ forms. researchgate.net

TiO₂ Crystal Structure Photocatalytic Activity (Phenol Degradation Rate)
Anatase High
Rutile Lower than Anatase
Anatase-Rutile Mixture (Optimal Ratio) Higher than pure phases
Brookite Active (compared to Anatase and Rutile)

Note: Specific quantitative data for degradation rates can vary significantly based on experimental conditions, pollutant concentration, light source, and catalyst preparation method.

Environmental Remediation through Titanium Dioxide Photocatalysis

TiO₂ photocatalysis is a promising advanced oxidation process (AOP) for the treatment of various environmental pollutants, particularly in water and wastewater nih.govsciencepublishinggroup.comiwaponline.com. Its ability to degrade persistent organic compounds into less harmful substances makes it an attractive alternative to conventional treatment methods nih.govsciencepublishinggroup.com.

Degradation of Organic Pollutants and Dyes in Wastewater

Industrial wastewater often contains a wide range of organic pollutants, including dyes, pharmaceuticals, pesticides, and phenols, which are resistant to traditional biological or physical treatment methods nih.govsciencepublishinggroup.comiwaponline.com. These pollutants pose significant threats to aquatic ecosystems and human health nih.govsciencepublishinggroup.com. TiO₂ photocatalysis has proven effective in the degradation of these contaminants iwaponline.combohrium.com.

Studies have demonstrated the successful photocatalytic degradation of various organic pollutants using TiO₂, such as methylene (B1212753) blue, rhodamine B, and phenolic compounds mdpi.comresearchgate.netacs.orgresearchgate.net. The process can lead to the complete mineralization of these complex molecules into carbon dioxide and water sciencepublishinggroup.comiwaponline.com.

The efficiency of photocatalytic degradation is influenced by several parameters, including the type and concentration of the pollutant, catalyst loading, pH of the solution, temperature, and the intensity and wavelength of the light source nih.govsciencepublishinggroup.comnih.gov.

Data illustrating the degradation efficiency of methylene blue (MB) by different TiO₂-based photocatalysts highlight the impact of modifications and morphology. mdpi.comresearchgate.net

Photocatalyst Pollutant Light Source Degradation Efficiency (%)
TiO₂ Nanoparticles Isoniazid Not specified 56.3 (4 h)
TiO₂ Nanotubes Isoniazid Not specified 73.3 (4 h)
g-C₃N₄/TiO₂ Nanoparticles (5%) Isoniazid Not specified 79.5 (4 h)
g-C₃N₄/TiO₂ Nanotubes (3%) Isoniazid Not specified 90.8 (4 h)
TiO₂ Methylene Blue Visible light Lower than TiO₂-TMP
TiO₂-TMP Methylene Blue Visible light Higher than TiO₂

Note: The specific conditions (concentrations, light intensity, etc.) for these experiments can vary.

The photocatalytic oxidation of organic compounds on the TiO₂ surface proceeds primarily through the action of the photogenerated holes and reactive oxygen species nih.govacs.orgiwaponline.com. Organic molecules can be adsorbed onto the TiO₂ surface, bringing them into close proximity with the active sites acs.org.

Direct oxidation by valence band holes involves the transfer of an electron from the adsorbed organic molecule to a hole in the VB, leading to the degradation of the organic compound researchgate.netacs.org.

Organic pollutant + h⁺ (VB) → Oxidation products

Indirect oxidation, which is often the dominant pathway, involves the reaction of organic pollutants with the highly reactive radicals generated on the TiO₂ surface, such as hydroxyl radicals (•OH) and superoxide radical anions (O₂⁻•) nih.goviwaponline.commdpi.com. Hydroxyl radicals are potent oxidizing agents that can attack organic molecules through various mechanisms, including hydrogen abstraction, electrophilic addition, and radical addition, leading to the breaking of chemical bonds and the formation of intermediate products iwaponline.comfrontiersin.org. These intermediates are typically less toxic and can be further degraded until complete mineralization is achieved sciencepublishinggroup.comfrontiersin.org.

For example, the photocatalytic degradation of phenol by TiO₂ involves the attack of hydroxyl radicals on the aromatic ring, leading to hydroxylation and subsequent ring cleavage and mineralization researchgate.net. The specific degradation pathway and intermediate products can vary depending on the structure of the organic pollutant and the reaction conditions researchgate.netfrontiersin.org.

The mechanism of photocatalytic oxidation of benzyl (B1604629) alcohol (BA) to benzaldehyde (B42025) (BAD) using a TiO₂ photocatalyst involves the indirect oxidation pathway facilitated by reactive species. figshare.com

Reactant Product Photocatalyst Mechanism Type
Benzyl Alcohol Benzaldehyde TiO₂ Indirect Oxidation (via Reactive Species)

Note: This is a specific example, and the mechanisms can differ for other organic compounds.

Enhancement Strategies for Visible Light Photocatalysis

While TiO₂ is intrinsically UV-active, its limited absorption of visible light (which constitutes a significant portion of the solar spectrum) restricts its efficiency under solar irradiation. Consequently, extensive research has focused on modifying TiO₂ to extend its photocatalytic activity into the visible light range researchgate.netmdpi.comacs.orgacs.org.

Several strategies have been developed to enhance the visible light photocatalytic performance of TiO₂. These include:

Metal and Non-metal Doping: Introducing metal or non-metal elements (such as C, N, S, B, transition metals, lanthanides, and noble metals like Ag) into the TiO₂ lattice or on its surface can narrow the band gap or create impurity energy levels within the band gap, enabling visible light absorption researchgate.netmdpi.comacs.orgmdpi.com. For instance, modifying TiO₂ with nonmetal boron and nickel oxide (Ni₂O₃) has been shown to significantly enhance its photocatalytic activity under visible light acs.org. The presence of silver in TiO₂ nanoparticles can enhance absorption in the visible range, attributed to oxygen defects acting as trapping centers for photogenerated electron/hole pairs mdpi.com.

Dye Sensitization: Adsorbing organic dyes or metal complexes onto the surface of TiO₂ nanoparticles allows for the harvesting of visible light by the dye. The excited dye molecule can then inject an electron into the conduction band of TiO₂, initiating the photocatalytic process researchgate.netmdpi.comacs.org.

Heterojunction Formation and Semiconductor Coupling: Coupling TiO₂ with other semiconductors that have smaller band gaps or with noble metals can facilitate charge separation and transfer at the interface, reducing the recombination rate of photogenerated electron-hole pairs and extending the light absorption range researchgate.netmdpi.comacs.org. For example, forming heterostructures with other semiconductors or noble metals has emerged as an important strategy to increase charge carrier separation acs.org.

Oxygen Vacancies and Defect Engineering: Creating oxygen vacancies and other intrinsic defects in the TiO₂ structure can also introduce localized states within the band gap, leading to visible light absorption and improved charge separation researchgate.netmdpi.comacs.org.

Remediation of Inorganic Contaminants and Heavy Metals

TiO₂ photocatalysis is a promising technology for the removal of inorganic contaminants and heavy metals from water and wastewater bohrium.comresearchgate.netsemanticscholar.org. Heavy metals are a significant environmental concern due to their toxicity, persistence, and tendency to accumulate in living organisms bohrium.comsemanticscholar.org. Unlike organic pollutants, heavy metals cannot be degraded biologically bohrium.com.

TiO₂ can facilitate the removal of heavy metal ions through photocatalytic reduction or oxidation processes bohrium.comrsc.org. Under UV or visible light irradiation (for modified TiO₂), photogenerated electrons can directly reduce metal ions in solution to their less toxic or elemental forms bohrium.comrsc.org. For example, TiO₂ has been reported as an efficient material for the removal of heavy metals such as Ni²⁺, Cd²⁺, Pb²⁺, Cu²⁺, and arsenic bohrium.com. Studies have shown nearly complete removal (99.7%) of dissolved Ag(I) by photocatalytic reduction of AgNO₃ solutions with TiO₂ P25 redalyc.org. Cr(VI), a highly toxic species, can be reduced to less toxic Cr(III) by photogenerated electrons rsc.org.

Alternatively, metal ions can be oxidized to higher oxidation states by photogenerated holes or hydroxyl radicals, provided they are not already in their highest possible oxidation state semanticscholar.org. The effectiveness of heavy metal removal by TiO₂ is influenced by factors such as pH, the initial concentration of the metal ion, the presence of other substances, and the specific form and modifications of the TiO₂ catalyst researchgate.netsemanticscholar.orgrsc.org. Various forms of TiO₂ and its composites have been studied for heavy metal removal with varying efficiencies bohrium.com.

Disinfection and Inactivation of Microorganisms

Photocatalytic disinfection using TiO₂ has emerged as an effective method for inactivating a wide range of microorganisms, including bacteria, viruses, fungi, algae, and protozoa nih.govbohrium.commdpi.com. This process is particularly attractive due to its ability to destroy microorganisms and microbial toxins without the use of harsh chemicals nih.gov.

The mechanism of microbial inactivation by TiO₂ photocatalysis involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), superoxide radicals (•O₂⁻), and hydrogen peroxide (H₂O₂) bohrium.comasm.org. These ROS attack the cell components of microorganisms, leading to cell damage and death bohrium.com. The highly oxidative hydroxyl radicals are considered to play a major role in this process asm.org. ROS can damage the cell wall and membrane, increase cell permeability, and cause leakage of essential intracellular components bohrium.com.

Studies have demonstrated the efficacy of TiO₂ against various pathogens. Photocatalysis has been shown to kill Gram-negative and Gram-positive bacteria, including endospores nih.gov. For instance, TiO₂ has been used to inactivate Escherichia coli bacteria asm.orgcapes.gov.br. The inactivation behavior can vary depending on the type of microorganism, potentially due to differences in cell size and surface structures asm.org. TiO₂ can be used in suspension or immobilized on surfaces for disinfection applications nih.gov. Immobilized TiO₂ on surfaces can provide a useful mechanism for controlling disease transmission nih.gov.

Air Purification and Volatile Organic Compound (VOC) Degradation

TiO₂ photocatalysis is widely applied for the purification of air through the degradation of various gaseous pollutants, including volatile organic compounds (VOCs), nitrogen oxides (NOx), and sulfur oxides (SOx) bohrium.commdpi.com. VOCs are a major group of indoor and outdoor air pollutants with adverse health effects mdpi.combohrium.comresearchgate.net.

The photocatalytic degradation of VOCs on the surface of TiO₂ involves their reaction with photogenerated holes and reactive oxygen species (•OH, •O₂⁻) bohrium.commdpi.com. These powerful oxidizing agents break down complex organic molecules into simpler, less harmful substances such as carbon dioxide and water mdpi.comteqoya.com.

The mechanism for VOC degradation typically involves the adsorption of VOC molecules onto the TiO₂ surface, followed by their reaction with photogenerated charge carriers and ROS. For example, formaldehyde (B43269) (HCHO) can be degraded through a series of reactions involving hydroxyl radicals and superoxide radicals mdpi.com.

Despite its effectiveness, the photocatalytic oxidation of VOCs faces challenges, including inefficient utilization of visible light, rapid charge recombination, and potential formation of hazardous by-products researchgate.net. Modification strategies similar to those used for enhancing visible light photocatalysis in water treatment, such as doping and coupling with other semiconductors, are also employed to improve the efficiency and broaden the light response of TiO₂ for air purification applications bohrium.comresearchgate.net. Photocatalytic systems for air purification can be integrated into HVAC systems or used in standalone air purifiers researchgate.net.

Energy Conversion and Storage Applications of this compound

Beyond its photocatalytic environmental applications, TiO₂ plays a crucial role in various energy conversion and storage technologies, particularly in the field of solar energy harvesting.

Dye-Sensitized Solar Cells (DSSCs) and Photoelectrochemical Systems

This compound is a cornerstone material in Dye-Sensitized Solar Cells (DSSCs), also known as Grätzel cells taylorandfrancis.comwikipedia.org. DSSCs are a type of photoelectrochemical system that offers a promising alternative to traditional silicon-based solar cells due to their potentially lower cost and simpler manufacturing processes taylorandfrancis.comresearchgate.net.

A typical DSSC consists of a photoanode made of a mesoporous film of TiO₂ nanoparticles sensitized with a molecular dye, an electrolyte containing a redox mediator (commonly an iodide/triiodide couple), and a counter electrode taylorandfrancis.comwikipedia.org. The TiO₂ film provides a large surface area for the adsorption of the dye molecules, which are responsible for absorbing sunlight taylorandfrancis.com.

TiO₂ is the most widely used semiconductor for the photoanode in DSSCs because it produces favorable results researchgate.net. The nanostructured nature of the TiO₂ film is critical as it provides a high surface area for dye loading, which enhances light harvesting efficiency taylorandfrancis.com.

DSSCs operate as photoelectrochemical systems where light absorption by the dye initiates a series of electron transfer processes that generate an electric current taylorandfrancis.comwikipedia.org.

Electron Injection and Charge Transport Mechanisms

The operation of a DSSC relies on efficient electron injection from the excited dye into the TiO₂ conduction band and subsequent charge transport through the TiO₂ film to the external circuit wikipedia.orgacs.org.

The primary steps in the mechanism are:

Light Absorption and Dye Excitation: An incident photon is absorbed by the photosensitizer dye adsorbed on the TiO₂ surface, exciting the dye molecule from its ground state to an excited state (S*) wikipedia.org.

Electron Injection: From the excited state, an electron is rapidly injected into the conduction band of the adjacent TiO₂ nanoparticle. This process oxidizes the dye molecule (S⁺) wikipedia.orgacs.org. The efficiency of electron injection (Φinj) is a critical parameter for DSSC performance and is related to the free energy change for the injection process nih.gov. Interfacial charge-transfer (ICT) transitions between TiO₂ and the dye can provide a direct electron injection mechanism acs.org.

Charge Transport: The injected electrons then transport through the network of interconnected TiO₂ nanoparticles towards the transparent conducting oxide (TCO) back contact wikipedia.orgacs.org. This transport typically occurs via a trap-limited diffusion mechanism, where electrons are repeatedly trapped and released by localized states within the TiO₂ film wikipedia.orgacs.org. The charge transport in nanostructured TiO₂ can be described by diffusion, with reported diffusion coefficients varying over several orders of magnitude acs.org.

Dye Regeneration: The oxidized dye molecule (S⁺) is reduced back to its ground state by accepting an electron from the redox mediator in the electrolyte nih.gov.

Redox Mediator Regeneration: The oxidized redox mediator then diffuses to the counter electrode, where it is reduced by electrons returning from the external circuit, completing the electrical circuit nih.gov.

Efficient charge transport in the TiO₂ film and minimized charge recombination are crucial for high DSSC performance acs.orgnih.gov. Recombination can occur between the injected electrons in TiO₂ and the oxidized dye molecules or the oxidized species in the electrolyte nih.govnih.gov. Strategies to improve charge transport and reduce recombination, such as optimizing the morphology of the TiO₂ film and modifying the TiO₂ surface, are active areas of research nih.gov.

Role of TiO₂ Nanostructures in Energy Conversion Efficiency

Research has explored various TiO₂ nanostructures, including nanoparticles, nanowires, nanotubes, and nanorods, for their impact on energy conversion. For instance, studies on DSSCs have shown that TiO₂ nanoparticles can achieve high energy conversion efficiencies, with one report indicating 12% efficiency for nanoparticle-based photoanodes. journaljmsrr.com TiO₂ nanotubes have also demonstrated promising results, with reported efficiencies up to 6.97% when used with specific dye mixtures and co-adsorbents. researchgate.net The ability of nanostructures to enhance light scattering and improve connectivity for charge transport further contributes to their effectiveness in energy conversion applications. epj-conferences.org

Photoelectrochemical Water Splitting for Hydrogen Generation

Photoelectrochemical (PEC) water splitting utilizing TiO₂ photocatalysts is a promising method for producing clean hydrogen fuel from water using solar energy. nih.govmdpi.comum.edu.my In this process, TiO₂ acts as a photoanode where, upon illumination, electron-hole pairs are generated. Holes migrate to the TiO₂-electrolyte interface to oxidize water, while electrons are transferred through an external circuit to a cathode where protons are reduced to hydrogen gas. mdpi.com

Despite its advantages like low cost and stability, pristine TiO₂ has limitations for PEC water splitting, primarily due to its wide bandgap, which restricts light absorption to the UV region, and the rapid recombination of photogenerated charge carriers. nih.govacs.orgmdpi.com To overcome these limitations, various strategies have been employed, including doping with other elements and modifying the surface. nih.govacs.org For example, doping TiO₂ nanorod arrays with cerium (Ce) has been shown to significantly improve photocurrent density and hydrogen production rates. A study demonstrated that 0.54 wt% Ce-doped TiO₂ exhibited a photocurrent density of 1.98 mA/cm² and a hydrogen production rate of 37.03 µmol·cm⁻²·h⁻¹, which were significantly higher than undoped TiO₂. mdpi.com This enhancement is attributed to improved charge separation, reduced resistance, accelerated charge transfer, and the introduction of new electronic energy levels by Ce doping. mdpi.com

Lithium-Ion and Sodium-Ion Batteries as Anode Materials

TiO₂ has garnered significant attention as a potential anode material for both lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). mdpi.commagtech.com.cnresearchgate.net Its advantages include environmental friendliness, low cost, abundance, structural stability, and a safe operating voltage. mdpi.commagtech.com.cnresearchgate.netmdpi.com However, its practical application is hindered by its intrinsic low electronic conductivity and poor ion diffusion kinetics. magtech.com.cnresearchgate.netnih.govnih.gov

Ion Transportation and Storage Mechanisms in TiO₂ Nanostructures

The ion transportation and storage mechanisms in TiO₂ nanostructures vary depending on the crystal structure (polymorph) and morphology. For LIBs, anatase TiO₂ is considered a promising anode material, exhibiting better electrochemical performance compared to other polymorphs like rutile, primarily due to its open crystal structure facilitating Li⁺ ion insertion. mdpi.com The lithium storage in anatase TiO₂ can involve a two-phase solid solution process. magtech.com.cn Nanostructuring anatase TiO₂ can enhance both the rate and capacity by minimizing the dependence on bulk storage and promoting surface storage mechanisms. acs.org Amorphous TiO₂ can exhibit both surface and bulk storage mechanisms, with Li⁺ diffusivity increasing at higher Li⁺ mole fractions. acs.org

For SIBs, bronze phase TiO₂ (TiO₂(B)) and anatase TiO₂ are particularly interesting due to their open structures and diffusion channels for Na⁺ ions. researchgate.netbohrium.com Sodium-ion storage in anatase TiO₂ nanoparticles can occur via a surface-redox mechanism, which appears to be less dependent on nanoparticle size compared to the diffusion-limited intercalation of lithium. nih.gov During initial sodiation, a thin surface layer of crystalline anatase TiO₂ can become amorphous while still undergoing Ti⁴⁺/Ti³⁺ redox reactions. nih.gov Amorphous TiO₂ nanoparticles around 10 nm have shown high specific capacity and good rate capability for sodium-ion storage. nih.gov

Strategies for Enhancing Electronic Conductivity

Improving the electronic conductivity of TiO₂ is crucial for its performance as an anode material in LIBs and SIBs. Several strategies have been developed to address this limitation. One effective approach is combining TiO₂ with highly conductive carbon materials through techniques like carbon coating or forming composites with carbon nanotubes or graphene. mdpi.commdpi.comnih.govrsc.orgntu.edu.sg Carbon coating creates an electronic conductive layer on the surface of TiO₂ particles, enhancing charge transfer and improving electrochemical kinetics. nih.govntu.edu.sg

Another strategy involves elemental doping or introducing oxygen vacancies to manipulate the electronic structure of TiO₂. magtech.com.cnntu.edu.sg For instance, hydrogenation can create Ti³⁺ sites associated with oxygen vacancies, significantly enhancing electronic conductivity. rsc.org Doping with elements like cobalt (Co) has also been shown to improve both ion diffusion and electron transport in TiO₂, leading to enhanced reversible capacity, rate performance, and cycling stability in LIBs. nih.gov Creating heterojunctions between different TiO₂ polymorphs or with other conductive materials can also facilitate charge transfer and improve conductivity. magtech.com.cnresearchgate.netbohrium.com

Data Table 1: Strategies for Enhancing Electronic Conductivity in TiO₂ Anodes

StrategyMechanism of EnhancementExamples
Carbon CoatingProvides conductive layer, enhances charge transfer, improves electrochemical kinetics.C/TiO₂ nanowires, C/TiO₂ nanotubes, carbon-coated TiO₂ nanoparticles. mdpi.comnih.govntu.edu.sg
Hybridization with CarbonCreates conductive network, faster electron transport, larger contact area with electrolyte.Functionalized graphene sheet/TiO₂ nanorods, Sn/TiO₂ nanotubes, CNTs/TiO₂. mdpi.commdpi.comntu.edu.sg
Elemental DopingManipulates electronic structure, introduces charge carriers (e.g., Ti³⁺), narrows bandgap.Hydrogenation (Ti³⁺), Co doping, N doping. nih.govrsc.orgntu.edu.sg
Oxygen Vacancy IntroductionCreates trapping centers for electrons, reduces charge carrier recombination.Hydrogenation. rsc.org
Heterojunction FormationFacilitates charge transfer across interfaces.Anatase/Rutile, TiO₂(B)/MXenes, Na₂Ti₂O₅/TiO₂. magtech.com.cnresearchgate.netbohrium.com

Carbon Dioxide Reduction (CO₂) for Fuel Production

The photocatalytic reduction of carbon dioxide (CO₂) into valuable fuels and chemicals using TiO₂ is an attractive approach for mitigating greenhouse gas emissions and producing renewable energy sources. mdpi.combohrium.comrsc.orgpreprints.org This process typically involves illuminating a TiO₂ photocatalyst in the presence of CO₂ and a reducing agent (like water or hydrogen), leading to the conversion of CO₂ into products such as methane (B114726) (CH₄), methanol (B129727) (CH₃OH), carbon monoxide (CO), and formic acid (HCOOH). mdpi.comrsc.orgpreprints.org

Similar to water splitting, the efficiency of TiO₂ for CO₂ reduction is limited by its wide bandgap and high electron-hole recombination rate. bohrium.comresearchgate.net To improve the photocatalytic activity for CO₂ reduction, various modification strategies are employed. These include doping with metals or non-metals, depositing noble metals as co-catalysts, forming heterojunctions with other semiconductors, and optimizing the nanostructure morphology. tandfonline.combohrium.comrsc.orgpreprints.org

Forming heterojunctions, such as Cu₂O/TiO₂ heterojunctions, has shown promise in enhancing CO₂ reduction by improving the separation of photogenerated electrons and holes and extending light absorption to the visible region. mdpi.com Under UV-Vis irradiation, Cu₂O/TiO₂ heterojunctions have yielded methanol, with the amount varying depending on the Cu₂O fraction. mdpi.com Recent studies suggest that the brookite phase of TiO₂ may be particularly active for photocatalytic CO₂ reduction, followed by rutile and anatase. preprints.org Engineering strategies focusing on brookite TiO₂, such as doping, co-catalyst addition, and heterojunction formation, are being explored to further enhance CO₂ reduction efficiency and selectivity. preprints.org

Biomedical and Sensing Applications of Titanium Dioxide

Drug Delivery Systems Utilizing Titanium Dioxide Nanomaterials

TiO₂ nanomaterials are being explored as versatile carriers for the delivery of therapeutic agents, offering potential advantages such as improved drug solubility, stability, and targeted delivery. mdpi.comnih.gov Their high surface area allows for substantial drug loading. researchcommons.org

Controlled and Sustained Drug Release Mechanisms

Controlled and sustained drug release from TiO₂ nanocarriers is a key area of research, aiming to maintain therapeutic drug concentrations over extended periods and reduce administration frequency. mdpi.comnih.gov The release kinetics can be influenced by several factors, including the properties of the drug molecule, interactions between the drug and the TiO₂ carrier, and the design of the nanocarrier itself. acs.org

Mechanisms for achieving sustained release often involve modifying the surface of TiO₂ nanomaterials with polymers or other functional groups. For instance, coating TiO₂ nanotubes (TNTs) with polydopamine (PDA) can increase the diffusion distance and provide hindrance, leading to a more sustained drug release. mdpi.com Similarly, functionalizing TNTs with (3-Glycidoxypropyl) trimethoxysilane (B1233946) (GPTMS) has also shown prolonged release of drugs like dexamethasone. mdpi.com

Stimuli-responsive drug release systems based on TiO₂ are also being developed. For example, porous TiO₂ nanoparticles functionalized with polyethyleneimine (PEI) can be designed for UV-controlled drug release. In such systems, PEI acts as a blocking layer preventing premature drug release during circulation. Upon UV irradiation, reactive oxygen species (ROS) produced by TiO₂ can cleave the PEI layer, triggering rapid drug release. nih.govresearchgate.net The amount of drug released can be regulated by the UV light irradiation time. researchgate.net

Another approach utilizes the pH-responsive nature of some TiO₂-based systems. Since tumor microenvironments are often slightly more acidic than normal tissues, drug delivery systems that release their payload more rapidly at lower pH are of particular interest for cancer therapy. austinpublishinggroup.comnih.gov Studies have shown that drug release from certain TiO₂-based systems is significantly accelerated at acidic pH (e.g., pH 5.0 and 6.0) compared to physiological pH (pH 7.4). austinpublishinggroup.comnih.gov This pH-dependent release can help prolong the drug's retention time in the blood circulation and reduce side effects on normal tissues. mdpi.comnih.gov

Targeted Drug Delivery in Cancer Therapy

Targeted drug delivery in cancer therapy using TiO₂ nanocarriers aims to selectively deliver therapeutic agents to cancer cells, minimizing exposure to healthy tissues and reducing systemic toxicity. nih.govaustinpublishinggroup.comacs.org This is often achieved by functionalizing the surface of TiO₂ nanoparticles with targeting ligands that bind specifically to receptors overexpressed on cancer cells. researchcommons.orgnih.govaustinpublishinggroup.com

For example, conjugating TiO₂ with monoclonal antibodies against specific cancer cell markers, such as Her2, can enable selective release of loaded drugs into breast cancer cells. austinpublishinggroup.com Similarly, functionalizing TiO₂ nanoparticles with hyaluronic acid (HA) and loading them with cisplatin (B142131) has shown improved drug accumulation in ovarian cancer cells compared to free cisplatin. nih.govaustinpublishinggroup.com

TiO₂ nanoparticles themselves can also enhance the anticancer efficacy of loaded drugs due to their unique properties, including their ability to induce cell death. acs.orgnih.gov Furthermore, in photodynamic therapy (PDT), TiO₂ nanoparticles can act as photosensitizers, generating cytotoxic ROS upon light irradiation, which can lead to apoptosis of cancer cells. researchcommons.orgresearchgate.net

Biocompatible Nanocarriers for Genes and Antigens

Beyond drug delivery, TiO₂ nanomaterials are being explored as biocompatible nanocarriers for delivering genetic material (genes) and antigens for therapeutic and vaccination purposes. mdpi.comresearchgate.net Their ability to interact with biomolecules makes them potential candidates for transporting these sensitive payloads. acs.org

TiO₂ nanoparticles have shown potential in enhancing cellular and humoral immunity when used as adjuvants for DNA vaccines. nih.gov While the exact mechanisms for gene and antigen delivery are still under investigation, the surface properties and potential for functionalization of TiO₂ nanomaterials are key aspects being explored for these applications. mdpi.comfrontiersin.org

Influence of Pore Structure and Morphology on Drug Release

The pore structure and morphology of TiO₂ nanocarriers significantly influence their drug loading capacity and release kinetics. mdpi.comnih.govfrontiersin.org Designing TiO₂ with specific pore structures and morphologies is crucial for achieving desired sustained release profiles. mdpi.comnih.gov

Mesoporous this compound (MTN), with controllable pore sizes typically ranging from 2 to 50 nm, has attracted considerable attention for drug delivery applications. mdpi.comnih.govmdpi.com The porous structure provides a high surface area and pore volume for drug loading. frontiersin.orgresearchgate.net The pore size can be tuned to control the rate of drug diffusion from the carrier. mdpi.commdpi.com

Studies have investigated the drug release properties of mesoporous TiO₂ using model drugs like amoxicillin (B794) and doxorubicin (B1662922) hydrochloride. mdpi.comfrontiersin.orgresearchgate.net These studies indicate that the drug release kinetics can be governed by diffusion-control mechanisms, and porous TiO₂ structures can provide continuous drug delivery over extended periods. mdpi.com

Different morphologies of porous TiO₂, such as pompon-like spheres, have been synthesized and shown to possess high surface areas favorable for drug loading and release. frontiersin.orgresearchgate.net The morphology of the carrier material also affects the contact area with body fluids, further influencing sustained release performance. frontiersin.org

Table 1: Influence of Pore Structure and Morphology on Drug Release (Illustrative Examples from Literature)

TiO₂ Morphology/StructurePore Size Range (nm)Drug ModelObserved Release BehaviorKey FindingSource
Mesoporous TiO₂ (MTN)2-50AmoxicillinContinuous release for >28 daysTunable release rates through controllable porosity. mdpi.com
Porous TiO₂ SpheresNot specifiedDoxorubicin HydrochlorideSustained releaseHigh surface area of pompon-like morphology is favorable for drug loading. frontiersin.orgresearchgate.net
Mesoporous TiO₂~3.256Astragalus polysaccharideSlow releaseHigh specific surface area and defined porous structure enable efficient loading and sustained release. mdpi.com

Antimicrobial Properties and Mechanisms

This compound nanoparticles exhibit significant antimicrobial properties against a wide range of microorganisms, including bacteria and fungi. mdpi.comresearchgate.netjpionline.org This activity is primarily attributed to their photocatalytic nature, although other mechanisms may also contribute. mdpi.comresearchgate.netmdpi.com

Antibacterial and Antifungal Activity of TiO₂ Nanoparticles

TiO₂ nanoparticles have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. mdpi.comjpionline.orgmdpi.com Their antibacterial activity is often linked to the generation of reactive oxygen species (ROS) under UV or visible light irradiation. researchgate.netmdpi.comfrontiersin.org These ROS, including hydroxyl radicals (OH•) and superoxide (B77818) anions (O₂⁻), are potent oxidizing agents that can damage bacterial cell membranes, DNA, and proteins, ultimately leading to cell death. mdpi.comjpionline.orgmdpi.combohrium.com

Research indicates that the antibacterial activity of TiO₂ nanoparticles can be influenced by factors such as particle size, shape, composition, and crystal structure. mdpi.comjpionline.org Smaller particle sizes generally show increased antibacterial activity due to their higher surface-to-volume ratio. mdpi.comjpionline.org The anatase crystal phase of TiO₂ is often considered more photocatalytically active and thus can exhibit enhanced ROS production and antibacterial effects. researchgate.netmdpi.com

TiO₂ nanoparticles also possess antifungal properties and have been shown to be effective against various fungi, including Candida albicans and phytopathogenic fungi like Fusarium graminearum. researchgate.netjpmsonline.commdpi.comnih.gov The antifungal mechanism is similar to the antibacterial mechanism, involving the generation of ROS that damage fungal cell structures. bohrium.comresearchgate.net Studies have shown that TiO₂ nanoparticles can prevent fungal colonization and inhibit fungal growth. researchgate.netjpmsonline.commdpi.com For example, dental varnishes formulated with TiO₂ nanoparticles have demonstrated significant antifungal activity against Candida albicans. jpmsonline.com Incorporating TiO₂ nanoparticles into materials like soft denture liners can also reduce fungal activity. mdpi.com

The antimicrobial efficacy of TiO₂ nanoparticles can be further enhanced by doping with other materials, such as silver. jpionline.orgbohrium.commdpi.com Metal-doped TiO₂ nanoparticles can exhibit increased antibacterial activity under various lighting conditions. jpionline.org

Table 2: Examples of Antimicrobial Activity of TiO₂ Nanoparticles

Target MicroorganismTypeTiO₂ Form/ModificationObserved EffectSource
Escherichia coliGram-negativeNano-TiO₂Disrupted cell membrane, DNA damage, cell rupture mdpi.com
Staphylococcus aureusGram-positiveTiO₂ NPsAntibacterial activity jpionline.org
Pseudomonas aeruginosaGram-negativeTiO₂ nanofibersMore active against Gram-negative than Gram-positive nih.gov
Candida albicansFungusTiO₂ NPs in dental varnishSignificant antifungal activity jpmsonline.com
Candida albicansFungusTiO₂ NPs in denture linerReduced microbial activity mdpi.com
Hypocrea lixii, Mucor circinelloidesFungiTiO₂ NPs on woodPrevents fungal colonization researchgate.net
Fusarium graminearumFungusTiO₂/AgBr nanocompositesHigher antifungal activity than pure TiO₂ nih.gov

Factors Influencing Antimicrobial Efficacy (Size, Shape, Composition)

The antimicrobial efficacy of this compound is significantly influenced by its physical and chemical characteristics, including particle size, shape, and composition. Nanostructured TiO₂, particularly in the nanoscale range, exhibits enhanced antimicrobial properties compared to its bulk form. This is largely attributed to the increased surface area-to-volume ratio, which provides more active sites for interaction with microorganisms.

The shape of TiO₂ nanoparticles also plays a crucial role in their antimicrobial activity. Different morphologies, such as nanoparticles, nanowires, nanotubes, and nanobelts, can exhibit varying degrees of effectiveness. This variation is often linked to differences in surface energy, crystal facets exposed, and the ability of the structures to interact with microbial cell walls and membranes.

Compositional modifications, such as doping with metal ions (e.g., silver, copper, zinc) or coupling with other materials, can further enhance the antimicrobial properties of TiO₂. These modifications can introduce additional mechanisms of action, such as the release of antimicrobial ions or improved generation of reactive oxygen species (ROS) under illumination.

Biosensing and Chemical Sensing Applications

This compound has emerged as a promising material for both biosensing and chemical sensing applications. Its utility stems from its semiconducting properties, high surface area in nanostructured forms, and ability to interact with a wide range of analytes. mdpi.comnih.govaip.orgresearchgate.netresearchgate.netresearchgate.net TiO₂-based sensors can operate based on various principles, including chemo-resistive, photoelectrochemical, and electrochemical mechanisms. nih.govjchemrev.com

Gas Sensing Mechanisms and Selectivity

TiO₂-based gas sensors commonly operate on the principle of chemo-resistance, where the electrical conductivity or resistance of the TiO₂ material changes upon exposure to target gases. nih.govjchemrev.comjchps.com This change is a result of the interaction between gas molecules and the surface of the TiO₂ sensing layer. nih.govjchemrev.comscielo.brchemmethod.com The sensing mechanism is often explained by two processes: the receptor process and the transducer process. scielo.br The receptor process involves the adsorption and reaction of gas molecules on the TiO₂ surface, while the transducer process converts this surface interaction into a measurable electrical signal. scielo.br

For n-type semiconductor TiO₂, the adsorption of oxidizing gases (e.g., O₂, NO₂) typically leads to a decrease in conductivity (increase in resistance) due to the capture of electrons from the conduction band. Conversely, exposure to reducing gases (e.g., CO, H₂, NH₃, H₂S, VOCs) results in an increase in conductivity (decrease in resistance) as these gases react with adsorbed oxygen species on the surface, releasing electrons back into the conduction band. nih.govjchemrev.commdpi.com

The selectivity of TiO₂ gas sensors can be influenced by factors such as operating temperature, morphology, and the presence of dopants or surface modifiers. scielo.brmdpi.comresearchgate.net Different gases may interact with the TiO₂ surface at varying temperatures, allowing for some degree of selectivity by controlling the operating temperature. scielo.brresearchgate.net

Detection of Hazardous Gases (CO, NH₃, VOCs, H₂, H₂S, NO₂)

TiO₂ nanomaterials are considered promising candidates for the detection of various hazardous gases, including carbon monoxide (CO), ammonia (B1221849) (NH₃), volatile organic compounds (VOCs), hydrogen (H₂), hydrogen sulfide (B99878) (H₂S), and nitrogen dioxide (NO₂). researchgate.netsciopen.comsciopen.combeilstein-journals.orgpreprints.org The ability of TiO₂ to detect these gases is well-documented in research. researchgate.netsciopen.comsciopen.combeilstein-journals.orgpreprints.org

Studies have demonstrated the effectiveness of TiO₂-based sensors for detecting specific hazardous gases. For instance, TiO₂ nanofibers calcined at 600 °C showed the ability to detect CO concentrations as low as 1 ppm. scielo.br TiO₂ nanoparticles have shown high selectivity for acetone (B3395972) (a VOC) at an operating temperature of 270 °C, with detection limits at the ppb level. scielo.br TiO₂ nanotube arrays have been found suitable for NO₂ gas sensing applications, exhibiting high sensitivity and good reproducibility. preprints.orgmdpi.com Research also highlights the potential of TiO₂ for detecting H₂ and H₂S. scielo.brchemmethod.comfrontiersin.org

Modifications to TiO₂, such as doping with noble metals (e.g., Au, Pt, Pd) or creating composites with other materials (e.g., ZnO, SnO₂, graphene), can significantly enhance the sensitivity and selectivity towards specific hazardous gases. scielo.brchemmethod.commdpi.comfrontiersin.orgacs.orgacs.orgmdpi.com For example, Au-doped TiO₂ nanoparticles showed improved response and decreased recovery time for CO detection. scielo.br ZnO decoration on TiO₂ nanotube arrays significantly improved the response and selectivity to H₂. frontiersin.org

Here is a table summarizing some research findings on TiO₂-based gas sensors for hazardous gas detection:

Target GasTiO₂ Morphology/CompositionOperating Temperature (°C)Key Finding / PerformanceSource
COTiO₂ nanofibers (calcined at 600 °C)200Detection limit as low as 1 ppm. scielo.br
Acetone (VOC)TiO₂ nanoparticles270High selectivity, ppb level detection. scielo.br
NO₂TiO₂ nanotube arrays250High sensitivity (24-99.6%), fast response (3.6 s). preprints.orgmdpi.com
H₂Pristine TiO₂ nanotubes300Response of 126 to 100 ppm H₂. frontiersin.org
H₂TiO₂@ZnO nanotubes300Response of ~340 to 100 ppm H₂, 2.7 times larger than pristine TiO₂. frontiersin.org
H₂Pt/TiO₂ thin filmsRoom Temperature (~20)High sensitivity (response of ~1.58 x 10⁷ to 10000 ppm H₂), good selectivity. acs.org
H₂STiO₂-NiO@In₂O₃ NCTFs (40:40:20 ratio)Not specified (room temperature often desired for H₂S)High sensitivity, rapid response and recovery. chemmethod.com
Formaldehyde (B43269) (VOC)ZnO-TiO₂ nanostructures (various ratios)Not specifiedMeaningful selectivity over toluene (B28343) at certain concentrations. mdpi.com
Influence of TiO₂ Morphology (1D, 2D Nanostructures)

The morphology of TiO₂ nanomaterials significantly impacts their gas sensing performance. One-dimensional (1D) and two-dimensional (2D) nanostructures offer advantages such as high specific surface area, enhanced gas diffusion, and improved charge transport, which are crucial for efficient gas sensing. nih.govjchps.comsciopen.commdpi.com

1D TiO₂ nanostructures, including nanotubes, nanowires, nanorods, and nanofibers, are considered ideal for gas detection due to their large surface area, strong adsorption capacity, and superior electron transport rates. nih.govsciopen.com Vertically aligned TiO₂ nanotube arrays, often prepared by electrochemical anodization, provide effective gas diffusion pathways and numerous active sites, leading to fast response times. sciopen.commdpi.com Hydrothermal methods are also used to synthesize TiO₂ nanotubes, offering advantages in terms of simplicity and cost-effectiveness. sciopen.com Pristine 1D TiO₂ sensors have been successfully used to detect various gases, including acetone, CO, isopropanol (B130326), formaldehyde, ethanol, trimethylamine, and hydrogen. sciopen.com

2D TiO₂ nanostructures, such as nanosheets and thin films, also offer unique properties for gas sensing. While their widespread utilization is still developing, they can provide large surface areas for gas interaction. mdpi.com The gas sensing properties of TiO₂ thin films are influenced by factors such as deposition technique, annealing temperature, film thickness, crystalline structure, and grain size. jchemrev.comjchps.com

The specific morphology can influence the sensitivity and selectivity towards different gases. For example, flower-like 3D TiO₂ nanostructures have shown enhanced selectivity to acetone after sensitization with SnO₂ nanoparticles, while 2D TiO₂ thin films exhibited better performance for H₂ detection. beilstein-journals.org

Photoelectrochemical Biosensing and Electrochemical Sensing

TiO₂ plays a significant role in both photoelectrochemical and electrochemical biosensing and sensing applications. mdpi.com Its semiconducting properties and ability to participate in charge transfer processes make it suitable for these platforms. mdpi.com

In electrochemical sensing, TiO₂ nanostructures can be used to modify electrodes, enhancing their electrocatalytic activity and providing a suitable surface for the immobilization of biomolecules (in the case of biosensors) or facilitating the detection of chemical analytes. mdpi.comaip.org The high surface area of nanostructured TiO₂ increases the number of active sites for electrochemical reactions, leading to improved sensitivity and lower detection limits. mdpi.comrsc.org TiO₂ electrochemical biosensors are being developed for the recognition of biomolecules related to diseases, food contaminants, and environmental pollutants. mdpi.com Examples include glucose biosensors based on TiO₂-graphene composites and hydrogen peroxide biosensors utilizing TiO₂ nanodots. aip.orgrsc.org

Photoelectrochemical biosensing leverages the photocatalytic properties of TiO₂. Upon illumination with UV light (or visible light with appropriate modifications), TiO₂ generates electron-hole pairs. These charge carriers can be utilized to drive electrochemical reactions related to the detection of analytes. mdpi.com This approach can offer advantages such as increased sensitivity and the ability to operate at lower temperatures.

Chemical Oxygen Demand (COD) Sensors for Water Quality Monitoring

This compound is also applied in the development of Chemical Oxygen Demand (COD) sensors for monitoring water quality. COD is a measure of the amount of oxygen required to oxidize chemical pollutants in water. TiO₂-based COD sensors often utilize the photocatalytic degradation of organic pollutants under UV irradiation. aip.org By monitoring the changes in electrical properties or other measurable signals during the photocatalytic process, the concentration of organic pollutants and thus the COD can be determined. TiO₂'s ability to effectively degrade organic pollutants makes it a suitable material for this application, offering potential improvements over traditional COD measurement methods. aip.org

Biocompatibility and Biological Interactions of this compound

In Vitro and In Vivo Biocompatibility Assessments

Numerous in vitro and in vivo studies have been conducted to assess the biocompatibility of this compound. In vitro studies using various cell lines, including human lung carcinoma cells and human amnion epithelial cells, have investigated the effects of TiO2 NPs on cell viability, proliferation, and DNA damage. nih.govmdpi.com Some in vitro studies have reported cytotoxic and genotoxic effects, while others have shown less pronounced or no significant effects, highlighting the variability in responses depending on particle size, concentration, crystalline form, and experimental conditions. nih.govmdpi.comnih.gov For instance, studies have shown that anatase TiO2 NPs might induce higher levels of DNA damage compared to bulk particles. mdpi.com

In vivo assessments in experimental animals, such as mice and rats, have provided insights into the systemic distribution and potential organ accumulation of TiO2 NPs following different exposure routes, including inhalation, oral ingestion, and intravenous or intraperitoneal injection. mdpi.comimrpress.com These studies have indicated that TiO2 NPs can be absorbed into the bloodstream and accumulate in various organs, including the liver, kidneys, spleen, lungs, and brain. mdpi.comimrpress.comd-nb.info The degree of accumulation and the resulting effects can be dependent on the dose, duration of exposure, and the physicochemical properties of the nanoparticles. nih.govjwent.net Some in vivo studies have reported organ-specific effects, such as increased organ-to-body weight ratios in the liver, spleen, and kidneys at high doses. mdpi.com

The route of administration influences the distribution and potential toxicity. Intranasal administration in mice, for example, has been shown to result in neurological damage in various brain regions. food.gov.uk Intravenously injected TiO2 NPs have been reported to cause oxidative stress, DNA damage, and apoptosis in the liver and kidneys of rats. mdpi.com

Interactive Data Table: Summary of In Vivo TiO2 Nanoparticle Distribution

OrganAccumulation Reported (Yes/No)Exposure Routes Studied (Examples)
LiverYesOral, Inhalation, IV, IP
KidneysYesOral, Inhalation, IV, IP
SpleenYesOral, Inhalation, IV, IP
LungsYesInhalation, Intratracheal
BrainYes (Variable)Oral, Intranasal, IV
HeartYesIP
TestisYesVarious
OvaryYesVarious

Oxidative Stress and Genotoxicity Mechanisms

A primary mechanism proposed for the biological effects of this compound, particularly nanoparticles, is the induction of oxidative stress. nih.govmdpi.com TiO2 NPs can generate reactive oxygen species (ROS), such as hydroxyl radicals, hydrogen peroxide, and superoxide anions. nih.gov This ROS generation can occur due to the photocatalytic properties of TiO2, especially under UV light, but also through interactions with cellular components or in cell-free environments. nih.govnih.govresearchgate.net

When the production of ROS exceeds the cell's antioxidant capacity, it leads to oxidative stress, which can cause damage to cellular components, including DNA, RNA, proteins, and lipids. nih.govresearchgate.net Oxidative stress is considered a key factor contributing to the genotoxicity of TiO2 NPs. mdpi.comresearchgate.net

Genotoxicity refers to the ability of a substance to damage genetic material. Studies have investigated the genotoxicity of TiO2 NPs using various assays, such as the Comet assay to detect DNA strand breaks and the micronucleus assay to assess chromosomal damage. mdpi.comnih.govbeilstein-journals.org While some studies have reported positive genotoxic effects, others have found no significant DNA damage, leading to conflicting results in the literature. mdpi.comnih.govnih.gov These inconsistencies may be attributed to differences in particle characteristics (size, crystal structure, surface coating), dose, exposure duration, and the cell types or animal models used. mdpi.comnih.gov

The mechanisms underlying TiO2 NP-induced genotoxicity are thought to involve both indirect and potentially direct pathways. The indirect mechanism is primarily linked to the generation of ROS and the resulting oxidative stress, which can lead to DNA damage. mdpi.comnih.gov Inflammation, often triggered by oxidative stress, can also contribute to genotoxic effects. annualreviews.orgnih.gov While less established, some studies have suggested the possibility of a direct interaction between TiO2 NPs and DNA, although the link to mutagenesis is not fully proven. mdpi.comnih.gov TiO2 particles have been detected within the cell nucleus in some studies, supporting the potential for direct interaction. mdpi.com

Interactive Data Table: Proposed Mechanisms of TiO2 Genotoxicity

MechanismDescriptionEvidence Level (Based on Search Results)
Oxidative StressGeneration of ROS leading to damage of DNA and other cellular components.Strong
InflammationImmune response triggered by particles contributing to cellular damage.Moderate (often linked to oxidative stress) annualreviews.orgnih.gov
Direct DNA InteractionPhysical interaction of TiO2 particles with DNA.Limited but not excluded mdpi.comnih.gov

Neurotoxicity and Organ-Specific Effects

Concerns have been raised regarding the potential neurotoxicity of this compound nanoparticles, particularly due to their ability to cross the blood-brain barrier (BBB) and accumulate in brain tissue. d-nb.infonih.govfood.gov.uk While the exact mechanisms and the extent of TiO2 NP translocation into the brain are still being investigated, studies in experimental animals have shown that TiO2 NPs can reach the brain following various exposure routes, including oral and intranasal administration. nih.govfood.gov.uk

Accumulation of TiO2 NPs in the brain has been associated with various neurotoxic effects, including oxidative stress, neuroinflammation, apoptosis (programmed cell death) of neurons, and impaired neurotransmitter metabolism. nih.govd-nb.info Studies have reported that TiO2 NPs can induce oxidative stress in brain tissue, characterized by increased levels of markers like methane (B114726) dicarboxylic aldehyde (MDA) and altered antioxidant enzyme activity. scielo.org.mxdovepress.com Neuroinflammation, involving the activation of glial cells, is another proposed mechanism contributing to TiO2 NP-induced neurotoxicity. scielo.org.mxdovepress.com

Beyond the brain, TiO2 NPs have been shown to affect other organs. As mentioned in the biocompatibility assessments, accumulation has been observed in the liver, kidneys, spleen, and lungs. mdpi.comimrpress.comd-nb.info Organ-specific toxic effects have been reported in these tissues. For example, studies have indicated that TiO2 NPs can cause oxidative stress and damage in the liver and kidneys. mdpi.comnih.gov In the lungs, inhaled TiO2 NPs have been associated with inflammation and potential long-term effects. annualreviews.orgbeilstein-journals.org The toxicological effects can vary depending on the organ, the level and duration of exposure, and the characteristics of the TiO2 particles.

Interactive Data Table: Reported Organ-Specific Effects of TiO2 Nanoparticles

OrganReported Effects (Examples)
BrainOxidative stress, neuroinflammation, apoptosis, impaired neurotransmitter metabolism nih.govd-nb.info
LiverOxidative stress, DNA damage, apoptosis, altered enzyme levels mdpi.comnih.gov
KidneysOxidative stress, DNA damage, altered enzyme activity mdpi.comnih.govnih.gov
LungsInflammation, oxidative stress, DNA damage annualreviews.orgbeilstein-journals.org
TestisOxidative stress, apoptosis

Future Directions and Emerging Research Areas

Advanced Multifunctional Titanium Dioxide Composites and Hybrid Systems

Future research is heavily invested in creating advanced multifunctional TiO2 composites and hybrid systems to overcome the limitations of pristine TiO2, such as its wide band gap and fast charge recombination uni-hannover.demdpi.com. By combining TiO2 with other materials, researchers aim to achieve synergistic properties for diverse applications, including photocatalysis, environmental remediation, and biomedical devices researchgate.netmdpi.comcolab.wsresearchgate.net.

Recent studies highlight the development of TiO2/graphene-based nanocomposites for visible-light-driven photocatalysis, leveraging graphene's exceptional electrical conductivity and high surface area to enhance electron transport and reduce recombination losses researchgate.net. For instance, TiO2/graphene-based nanocomposites have shown promise in the photocatalytic degradation of organic contaminants in wastewater researchgate.netresearchgate.net. Another area of focus is the creation of inorganic-organic hybrid materials by coupling TiO2 nanoparticles with biomolecules like sodium surfactin (B1297464). These hybrids can exhibit multifunctional properties, such as preserving photocatalytic activity at low organic content while adding antimicrobial properties, or acting as UV blockers at higher organic content mdpi.comcolab.ws. Research has explored different TiO2:sodium surfactin weight ratios to tune properties like photocatalytic activity, heavy metal sorption capacity, and antibacterial performance mdpi.comcolab.ws.

Table 1: Examples of Multifunctional TiO2 Composites and Hybrid Systems

Composite/Hybrid SystemSynergistic PropertiesPotential Applications
TiO2/Graphene NanocompositesEnhanced electron transport, reduced charge recombinationVisible-light photocatalysis, Environmental remediation
TiO2-Sodium Surfactin HybridsPhotocatalysis, antimicrobial activity, UV blockingWater/soil remediation, Cosmetics
TiO2-Polymer NanocompositesImproved barrier, mechanical, thermal, antibacterial propertiesPackaging, Biomedical devices

Studies also investigate integrating physical stimulation and chemical release mechanisms in TiO2 micro/nano-structured surfaces for enhanced antibacterial applications researchgate.net. Cyclic olefin copolymer (COC)/TiO2 nanocomposite films have been fabricated, demonstrating improved barrier and antibacterial properties with increasing TiO2 concentration acs.org.

Artificial Intelligence and Machine Learning in TiO2 Material Design and Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are increasingly being applied in materials science to accelerate the design, discovery, and prediction of material properties, including those of TiO2 inrim.itscientific.netnih.govresearchgate.net. These data-driven approaches can analyze complex relationships between synthesis parameters, structure, and performance, which is challenging with traditional methods inrim.itnih.govresearchgate.net.

ML models are being developed to predict the influence of synthesis parameters on the morphology (size and shape) of TiO2 nanoparticles, enabling the design of materials with desired characteristics inrim.it. For example, ML has been used to predict nanoparticle size, polydispersity, and aspect ratio based on parameters like pH, temperature, precursor, and shape controller concentrations in hydrothermal synthesis inrim.it. AI/ML is also applied to predict the photocatalytic degradation rate of air contaminants by TiO2, considering factors like dosage, humidity, and UV light intensity nih.govresearchgate.net. Various ML techniques, including Artificial Neural Networks (ANN), gradient booster regressors, and Extreme Gradient Boosting (XGBoost), are being evaluated for their accuracy in predicting TiO2 photocatalytic performance nih.govresearchgate.net. Furthermore, ML algorithms are being used to predict atom types and understand the behavior and properties of TiO2 nanoparticles at different temperatures scientific.net.

Table 2: Applications of AI/ML in TiO2 Research

AI/ML Application AreaSpecific Use CaseBenefits
Material Design and SynthesisPredicting nanoparticle morphology based on synthesis parametersRational design of TiO2 materials with tailored properties
Performance PredictionEstimating photocatalytic degradation rates of contaminantsFaster and more flexible assessment of performance compared to experiments
Property ElucidationPredicting atom types and understanding temperature effectsGaining insights into material behavior at the atomic level

The use of interpretable ML models, such as those employing Shapley Additive Explanation (SHAP), is providing insights into the key factors influencing TiO2 photocatalytic performance nih.gov.

In Situ and Operando Characterization Techniques for Mechanistic Elucidation

Understanding the fundamental mechanisms governing the performance of TiO2-based materials requires advanced characterization techniques that can probe materials under realistic reaction conditions. In situ and operando techniques allow for real-time monitoring of dynamic changes in the material's structure, surface chemistry, and electronic properties during a process acs.orgmdpi.comiapchem.orgresearchgate.net.

These techniques, such as ambient pressure X-ray photoelectron spectroscopy (AP-XPS), X-ray absorption spectroscopy (XAS), scanning tunneling microscopy (STM), and electrochemical scanning tunneling microscopy (EC-STM), are crucial for identifying active sites, reaction intermediates, and structural transformations that occur during catalysis, photocatalysis, or electrochemical processes involving TiO2 acs.orgmdpi.comiapchem.orgresearchgate.net. For instance, AP-XPS has been used to study the TiO2(110)/electrolyte interface during electrochemical processes, providing insights into surface composition changes and ion adsorption/desorption acs.orgresearchgate.net. Applying these techniques to TiO2-based systems helps in elucidating the complex reaction mechanisms and correlating them with material structure and properties, which is vital for designing more efficient and stable materials mdpi.com.

Table 3: Examples of In Situ and Operando Techniques Used in TiO2 Research

TechniqueInformation ProvidedRelevance to TiO2 Research
Ambient Pressure XPS (AP-XPS)Surface elemental composition, chemical states, adsorption/desorption during reactionStudying surface chemistry at solid/liquid or solid/gas interfaces under working conditions acs.orgresearchgate.net
X-ray Absorption Spectroscopy (XAS)Electronic structure, local atomic environmentProbing the oxidation states and coordination environment of Ti and dopants during reactions mdpi.com
Scanning Tunneling Microscopy (STM)Surface morphology, electronic properties at the atomic scaleVisualizing surface reconstructions and active sites on TiO2 surfaces mdpi.com
Electrochemical Scanning Tunneling Microscopy (EC-STM)Surface structure and electrochemical processes at the atomic scale in liquid environmentsStudying electrochemical reactions and surface changes on TiO2 electrodes iapchem.org

The development and application of these advanced techniques are essential for gaining a deeper, atomic-level understanding of how TiO2 functions in various environments researchgate.net.

Sustainable and Scalable Production of Advanced TiO2 Materials

As the demand for advanced TiO2 materials grows, particularly for large-scale applications like photocatalysis for environmental remediation and hydrogen production, developing sustainable and scalable production methods is critical uni-hannover.demdpi.comaip.orgresearchgate.netacs.org. Current research focuses on eco-friendly synthesis routes and techniques that can yield high-quality TiO2 nanomaterials with controlled morphology and properties at a larger scale uni-hannover.deaip.orgresearchgate.net.

Techniques like flame spray pyrolysis (FSP) are being explored as highly scalable and efficient methods for the continuous production of TiO2-based nanomaterials with controllable morphologies and compositions uni-hannover.de. FSP can produce nanosized TiO2 and modified TiO2 materials with high surface areas and crystallinity, beneficial for catalytic applications uni-hannover.de. Green synthesis methods, such as those utilizing biological extracts, are also being investigated for the eco-friendly production of TiO2 nanoparticles aip.org. These methods aim to reduce the use of harsh chemicals and minimize environmental impact aip.org. Additionally, research is focused on scalable methods for creating ordered TiO2 nanostructures, such as nanowells, for applications in areas like UV photodetectors acs.org.

Table 4: Approaches for Sustainable and Scalable TiO2 Production

Production ApproachDescriptionAdvantages
Flame Spray Pyrolysis (FSP)Continuous, high-temperature synthesis from precursorsScalable, efficient, controllable morphology and composition uni-hannover.de
Green Synthesis MethodsUtilizing biological extracts or environmentally friendly processesEco-friendly, reduced chemical usage aip.org
Scalable Nanostructure FabricationTechniques for creating ordered nanostructures over large areasEnables applications requiring specific architectures (e.g., nanowells) acs.org

Developing cost-effective and energy-efficient synthesis routes that minimize waste generation is a key aspect of sustainable production for the future of TiO2 materials researchgate.net.

Clinical Translation and Regulatory Science for Biomedical TiO2 Applications

The promising potential of TiO2 nanoparticles in various biomedical applications, including drug delivery, cancer therapy (e.g., photodynamic therapy), antimicrobial coatings, and biosensing, is driving research towards clinical translation researchgate.netnih.govresearchgate.netresearchcommons.orgresearchgate.netnih.gov. However, moving from laboratory research to clinical use requires addressing significant challenges related to safety, efficacy, and regulatory approval unimi.itacs.org.

Future research needs to focus on rigorous in vivo studies to evaluate the long-term biocompatibility and potential toxicity of TiO2 nanomaterials nih.govacs.org. Understanding the interaction of TiO2 nanoparticles with biological systems, including their distribution, metabolism, and excretion, is crucial researchcommons.org. Research is also needed to optimize the design and fabrication of TiO2-based biomedical devices, such as implants with TiO2 nanotube coatings for enhanced osseointegration and controlled drug release nih.govacs.org.

Table 5: Considerations for Clinical Translation of Biomedical TiO2

Aspect of Clinical TranslationKey Research Areas
Safety and BiocompatibilityLong-term in vivo studies, understanding interactions with biological systems, toxicity assessment nih.govacs.org
Efficacy and PerformanceOptimizing material design for specific biomedical functions (e.g., drug delivery, photodynamic therapy) researchgate.netresearchcommons.orgresearchgate.net
Manufacturing and Quality ControlScalable and reproducible fabrication methods for biomedical-grade TiO2 materials and devices unimi.it
Regulatory ScienceDeveloping standardized testing protocols and navigating regulatory pathways for approval acs.org

Establishing standardized protocols for the characterization and testing of biomedical TiO2 materials is essential for regulatory approval acs.org. Collaboration between researchers, clinicians, and regulatory bodies will be vital to ensure the safe and effective translation of TiO2-based biomedical technologies from the lab to the clinic unimi.itacs.org.

Q & A

Q. How do computational models (DFT, MD) enhance TiO₂ photocatalyst design?

  • Methodological Answer : Density Functional Theory (DFT) predicts band structures and dopant effects (e.g., N-doped TiO₂ reduces bandgap to ~2.5 eV). Molecular dynamics (MD) simulates nanoparticle-water interfaces to optimize surface hydroxylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.